1-(pyridin-2-yl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNPOHQZOTMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182669 | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28465-95-4 | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details two primary, field-proven synthetic strategies: the cyclization of 2-hydrazinopyridine with a suitable three-carbon synthon and a two-step process involving the synthesis and subsequent reduction of a 4-nitro-pyrazole intermediate. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles and experimental considerations to ensure successful and verifiable synthesis.
Introduction
The pyrazole nucleus is a foundational scaffold in the design of a vast array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions. When functionalized with both a pyridinyl and an amino group, as in this compound, the resulting molecule presents a rich pharmacophore for kinase inhibition and other targeted therapies. The strategic placement of the pyridinyl group at the N1 position of the pyrazole ring and the amino group at the C4 position creates a molecule with distinct hydrogen bonding capabilities and steric profiles, making it a valuable building block in the synthesis of complex drug candidates. This guide will explore the most reliable and efficient methods for the preparation of this key intermediate.
Synthetic Strategies
Two principal synthetic pathways have been established for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Cyclocondensation of 2-Hydrazinopyridine
This approach builds the pyrazole ring through the reaction of 2-hydrazinopyridine with a three-carbon electrophilic partner. The key to forming the 4-amino-substituted pyrazole is the selection of a synthon that introduces the amino group or a precursor that can be readily converted to an amino group.
Route 2: Nitration and Subsequent Reduction
This two-step strategy involves the initial synthesis of a 1-(pyridin-2-yl)-4-nitropyrazole intermediate, followed by the chemical reduction of the nitro group to the desired 4-amino functionality. This method is often robust and provides a clear path to the target compound, leveraging well-established nitration and reduction methodologies.[1]
Detailed Experimental Protocols
Route 1: Cyclocondensation Approach
While a direct, one-pot synthesis from readily available three-carbon synthons is theoretically plausible, a more reliable and documented approach involves the use of a β-ketonitrile, which upon cyclization with 2-hydrazinopyridine, yields an aminopyrazole derivative.
Workflow for Route 1
Caption: Cyclocondensation of 2-hydrazinopyridine with a β-ketonitrile.
Protocol 1: Synthesis via Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Synthon: To the stirred solution, add the β-ketonitrile derivative (1.1 eq). The choice of the specific β-ketonitrile will dictate the substitution pattern. For the synthesis of the 4-amino pyrazole, a synthon like 3-amino-3-oxopropanenitrile could be theoretically employed, though this specific reaction is not widely documented for this exact product. A more common approach in the literature for related compounds involves reactants like 3-oxo-3-phenylpropanenitrile, which would yield a different C3-substituent.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction, which can be acid-catalyzed.
-
Stoichiometry: A slight excess of the β-ketonitrile is often used to ensure the complete consumption of the more valuable 2-hydrazinopyridine.
-
Purification: Chromatographic purification is often necessary to remove any unreacted starting materials and potential regioisomeric byproducts.
Route 2: Synthesis via Nitration and Reduction
This route offers a more controlled and often higher-yielding pathway to the target molecule.
Workflow for Route 2
Caption: Two-step synthesis via a 4-nitro-pyrazole intermediate.
Protocol 2A: Synthesis of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole
This protocol is adapted from general procedures for the nitration of pyrazoles.[2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(pyridin-2-yl)-4-nitro-1H-pyrazole.
Protocol 2B: Reduction of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole to this compound
This protocol is based on a well-established method for the reduction of aromatic nitro compounds.[2]
-
Catalytic Hydrogenation:
-
Reaction Setup: Dissolve 1-(pyridin-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Chemical Reduction (Alternative to Hydrogenation):
-
Reaction Setup: Suspend 1-(pyridin-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise to the suspension.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete as indicated by TLC/LC-MS.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-9) with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Causality Behind Experimental Choices:
-
Nitration: The use of a mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic and heteroaromatic rings. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reduction: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of nitro groups, with water being the only byproduct. Tin(II) chloride in acidic media is a classic and reliable alternative for this transformation.
-
Work-up: The basic work-up in the chemical reduction method is necessary to neutralize the acidic reaction medium and to precipitate tin salts, which can then be removed by filtration.
Characterization Data
The structural confirmation of the synthesized this compound is crucial. Below is a table summarizing the expected analytical data based on its chemical structure.[3]
| Analytical Technique | Expected Data |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Mass Spectrometry (ESI+) | Predicted [M+H]⁺: 161.0822 |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.4 (d, 1H, pyridinyl-H6), ~8.0 (s, 1H, pyrazolyl-H3), ~7.9 (td, 1H, pyridinyl-H4), ~7.5 (s, 1H, pyrazolyl-H5), ~7.2 (ddd, 1H, pyridinyl-H5), ~7.1 (d, 1H, pyridinyl-H3), ~4.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~151 (pyridinyl-C2), ~148 (pyridinyl-C6), ~139 (pyridinyl-C4), ~135 (pyrazolyl-C3), ~125 (pyrazolyl-C4), ~122 (pyridinyl-C5), ~118 (pyrazolyl-C5), ~112 (pyridinyl-C3) |
| Appearance | Expected to be a solid at room temperature. |
Note: The NMR chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridinyl-pyrazole scaffold is a known "hinge-binding" motif for many protein kinases. The 4-amino group provides a convenient handle for further functionalization, allowing for the introduction of various side chains to explore the binding pocket of target proteins and optimize pharmacokinetic properties. This compound and its derivatives have been investigated as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other kinases implicated in inflammatory diseases and cancer.[4]
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic strategies. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. The cyclocondensation route offers a more direct approach, while the nitration-reduction sequence provides a well-controlled and often higher-yielding alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and development programs.
References
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Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. It belongs to a class of molecules known as pyridinyl-pyrazoles, which merge two key pharmacophoric rings: the pyrazole and the pyridine. The pyrazole ring, a five-membered diazole, is recognized as a "privileged scaffold" due to its synthetic accessibility, favorable drug-like properties, and its capacity to act as a versatile bioisosteric replacement for other aromatic systems.[1][2] This scaffold is a cornerstone in the architecture of numerous protein kinase inhibitors (PKIs), which are at the forefront of targeted cancer therapies.[1][2] The linkage of a pyridine ring, a common motif in pharmaceuticals for modulating solubility and forming critical interactions with biological targets, creates a molecular framework with high potential for developing potent and selective therapeutic agents.[3][4]
This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers and drug development professionals. We will delve into its structural attributes, a robust synthetic pathway, spectral characteristics, chemical reactivity, and its pivotal role as a building block in medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound define its behavior in chemical and biological systems. The molecule consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C4 position with an amino group. This arrangement allows for a specific spatial orientation of hydrogen bond donors and acceptors, which is crucial for molecular recognition processes, such as binding to the ATP pocket of protein kinases.[5]
Below is a summary of its key identifiers and computed physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-1-(2-pyridyl)pyrazole, 2-(4-Aminopyrazol-1-yl)pyridine | N/A |
| CAS Number | 28465-95-4 | N/A |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| Monoisotopic Mass | 160.07489 Da | [6] |
| Appearance | Solid (predicted) | N/A |
| XlogP (predicted) | 0.5 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |
| Hydrogen Bond Acceptors | 3 (pyrazole N2, pyridine N, -NH₂) | [6] |
| Rotatable Bond Count | 1 | [6] |
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mol [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdalign="center"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=206681&t=l"width="200"/>td>tr><tr><tdalign="center"style="padding-top:10px;"><b>1-(pyridin-2-yl)-1H-pyrazol-4-amineb>td>tr>table> >]; }
Caption: Chemical structure of this compound.
Synthesis and Purification
While multiple routes to 4-aminopyrazoles exist, a reliable and widely applicable strategy involves the construction of a 4-nitropyrazole intermediate followed by catalytic hydrogenation.[7][8] This method is advantageous as it utilizes stable precursors and the final reduction step is typically clean and high-yielding.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from commercially available 4-nitro-1H-pyrazole.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(pyridin-2-yl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
-
Add 2-chloropyridine or 2-bromopyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The choice of a copper or palladium catalyst may be necessary to facilitate this N-arylation, a common practice for coupling nitrogen heterocycles.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Dissolve the 1-(pyridin-2-yl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in a protic solvent like ethanol or methanol.[8]
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure amine.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure solid.
-
The final product's identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy:
-
Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the pyridine nitrogen (at C6') will likely appear as a doublet of doublets at the most downfield position. The other three protons will appear as multiplets or doublets of doublets in their characteristic regions.
-
Pyrazole Protons: Two singlets are expected. The proton at C5 of the pyrazole ring will be deshielded by the adjacent N1-aryl substituent and the N2 atom, likely appearing around δ 8.0-8.5 ppm. The proton at C3 will appear slightly more upfield, perhaps around δ 7.5-8.0 ppm.
-
Amine Protons: A broad singlet in the region of δ 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration. This signal will exchange with D₂O.
¹³C NMR Spectroscopy:
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-155 ppm), with the carbon attached to nitrogen (C2') being the most deshielded.
-
Pyrazole Carbons: Three signals are expected. The C5 and C3 carbons will be in the aromatic region (δ 120-140 ppm). The C4 carbon, bearing the amino group, will be significantly shielded and appear further upfield (δ 100-115 ppm).
Infrared (IR) Spectroscopy:
-
N-H Stretching: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).
-
C=N and C=C Stretching: Multiple sharp peaks in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyrazole and pyridine rings.
-
N-H Bending: A band around 1600-1640 cm⁻¹, often overlapping with aromatic stretches.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A strong peak corresponding to the molecular weight of the compound (m/z ≈ 160.07).
-
Fragmentation: Key fragmentation patterns would likely involve the loss of HCN from the pyrazole ring or cleavage at the N-N or C-N bonds connecting the two heterocyclic rings.
Chemical Reactivity
The molecule possesses three primary sites of reactivity: the exocyclic amino group, the pyrazole N2 atom, and the pyridine nitrogen atom. This multifunctional nature makes it a versatile synthon for constructing more complex molecular architectures.
Caption: Key reactive sites on this compound.
-
Reactions at the Amino Group (Site A): The C4-amino group is a potent nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes and ketones to form Schiff bases (imines).[12] Furthermore, this amine is a crucial handle for building fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through condensation with 1,3-dicarbonyl compounds.[7][13][14]
-
Reactions at the Pyrazole N2 Atom (Site B): The lone pair of electrons on the N2 atom is pyridine-like and imparts basic character to the molecule, allowing it to form salts with acids.[15] This site is the primary point of coordination for metal ions and can undergo alkylation, although typically requiring more forcing conditions than the more basic pyridine nitrogen.
-
Reactions at the Pyridine Nitrogen (Site C): The pyridine nitrogen is the most basic site in the molecule and will be preferentially protonated or alkylated under standard conditions. It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties and reactivity of the pyridine ring.
Role in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors.[1][2] The dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[2] Many successful kinase inhibitors mimic the adenine portion of ATP to bind to the enzyme's active site. The aminopyrazole moiety is an excellent adenine bioisostere, with the pyrazole N2 and the exocyclic amine perfectly positioned to form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[5]
The pyridin-2-yl group at the N1 position serves as a vector for exploring the solvent-exposed region of the ATP pocket. Modifications to this ring can be used to enhance potency, tune selectivity against different kinases, and improve pharmacokinetic properties such as solubility and metabolic stability.[16] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a core pyrazole ring, underscoring the scaffold's clinical and commercial importance.[1][2] The pyridinyl-pyrazole motif, specifically, is found in a multitude of clinical and preclinical candidates targeting kinases like JAK, c-Met, and RET.[1][16]
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for the development of next-generation therapeutics. Its chemical properties—defined by its robust synthetic accessibility, predictable spectral characteristics, and versatile reactivity—make it an invaluable tool for medicinal chemists. Its structural framework is ideally suited for targeting protein kinases, a class of enzymes central to cancer and inflammatory diseases. As the demand for targeted therapies continues to grow, the importance of "privileged scaffolds" like this pyridinyl-pyrazole will only increase, solidifying its role in the future of drug discovery.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1436-1451. [Link]
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ResearchGate. (n.d.). The reaction of 4-aminopyrazoles 1 a–c, 2 a, b with aldehydes. [Image]. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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The Enigmatic Potential of 1-(Pyridin-2-yl)-1H-pyrazol-4-amine: A Technical Guide for Preclinical Investigation
Foreword: Unveiling Opportunity in a Novel Scaffold
In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the dawn of new therapeutic possibilities. The molecule 1-(pyridin-2-yl)-1H-pyrazol-4-amine presents such a confluence, wedding the well-documented biological versatility of the pyrazole nucleus with the influential pyridine motif. While this specific entity remains largely unexplored in peer-reviewed literature, its structural components suggest a high probability of significant biological activity.
This guide is designed for researchers, scientists, and drug development professionals. It is not a retrospective account of established knowledge, but a forward-looking roadmap for the systematic investigation of this promising, yet enigmatic, compound. We will dissect the molecule's constituent parts, hypothesize its potential biological roles based on robust evidence from analogous structures, and provide a comprehensive, step-by-step framework for its synthesis and preclinical evaluation.
Deconstructing the Scaffold: A Rationale for Investigation
The therapeutic potential of this compound can be inferred from its core components: the pyrazole ring, the pyridine ring, and the 4-amino-pyrazole substructure.
-
The Pyrazole Core: Pyrazole and its derivatives are cornerstones of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle is a versatile scaffold known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions make it a highly valuable component in drug design.
-
The Pyridine Moiety: The inclusion of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It often enhances solubility and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The 2-substitution pattern, as seen in our target molecule, positions the nitrogen atom to potentially chelate metal ions or form critical hydrogen bonds within enzyme active sites.
-
The 4-Aminopyrazole Substructure: The position of the amino group on the pyrazole ring is critical. 4-aminopyrazoles are recognized as important pharmacophores, particularly in the development of kinase inhibitors.[3] This is because the amino group can act as a key hydrogen bond donor, anchoring the molecule to the hinge region of a kinase active site.
Given these features, we hypothesize that this compound is a prime candidate for investigation as a modulator of protein kinases, with potential applications in oncology and inflammatory diseases.
Hypothesized Biological Activity: A Focus on Kinase Inhibition
The convergence of the 4-aminopyrazole and pyridine motifs strongly suggests that protein kinases are a primary target class for this compound. Many successful kinase inhibitors incorporate similar N-heterocyclic structures to engage with the ATP-binding pocket.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have shown potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of our target molecule makes CDKs a logical first choice for screening.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): 1H-Pyrazol-3-amine derivatives have been identified as novel, selective, and orally available RIPK1 inhibitors with potential for treating inflammatory diseases.
-
Other Kinases: The broader pyrazole scaffold has been implicated in the inhibition of a wide range of kinases, including p38 MAPK and VEGFR-2.[3]
A comprehensive initial screening against a panel of cancer- and inflammation-related kinases is therefore a logical starting point.
A Proposed Research and Evaluation Workflow
This section outlines a detailed, multi-stage workflow for the synthesis, in vitro screening, and preliminary in vivo evaluation of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from established methods for the synthesis of substituted pyrazoles.
Step-by-Step Protocol:
-
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole: React 2-hydrazinopyridine with a suitable three-carbon synthon, such as malondialdehyde or a derivative, under acidic conditions.
-
Nitration of the Pyrazole Ring: Regioselectively nitrate the 1-(pyridin-2-yl)-1H-pyrazole at the 4-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid).
-
Reduction of the Nitro Group: Reduce the 4-nitro group to the corresponding 4-amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via NMR, mass spectrometry, and HPLC.
Caption: Tiered workflow for the in vitro biological evaluation.
Preliminary In Vivo Assessment
Should in vitro studies yield a potent and selective kinase inhibitor with a clear cellular mechanism of action, preliminary in vivo studies can be considered.
-
Maximum Tolerated Dose (MTD) Study: Determine the MTD in a rodent model to establish a safe dose range for efficacy studies.
-
Xenograft Tumor Model: If the compound shows promising anticancer activity, evaluate its ability to inhibit tumor growth in a mouse xenograft model using a relevant cancer cell line.
-
Carrageenan-Induced Paw Edema Model: For compounds with anti-inflammatory activity, assess their efficacy in this standard in vivo model of acute inflammation. [2]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Example Data Summary for In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| ... | ... |
Table 2: Example Data Summary for Kinase Inhibition
| Kinase | IC50 (nM) |
| CDK2 | |
| RIPK1 | |
| ... |
Conclusion: A Call to Investigation
The compound this compound stands as a molecule of significant, yet unrealized, potential. Its structural motifs are strongly suggestive of kinase inhibitory activity, with possible applications in oncology and inflammatory disease. The workflows and protocols outlined in this guide provide a robust framework for the systematic exploration of this compound's biological activity. It is our hope that this document will catalyze research into this and similar novel scaffolds, ultimately contributing to the discovery of new and effective therapeutic agents.
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Foreword: The Strategic Importance of the 1-(pyridin-2-yl)-1H-pyrazol-4-amine Scaffold
An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine Derivatives
In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds often yields compounds of profound biological significance. The this compound core is a quintessential example of such a synergistic union. Both the pyrazole and pyridine moieties are among the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, celebrated for their ability to engage in a wide array of non-covalent interactions with biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies to access this valuable molecular framework. Moving beyond mere procedural descriptions, we delve into the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis. The methodologies presented herein are designed to be robust, adaptable, and serve as a foundation for the generation of diverse chemical libraries for screening and lead optimization.
Strategy 1: Post-Cyclization C4-Functionalization via Nitration and Reduction
This classical and highly reliable approach involves the initial construction of the 1-(pyridin-2-yl)-1H-pyrazole core, followed by the sequential installation of the C4-amino group. Its primary advantage lies in the use of well-established, high-yielding reactions and readily available starting materials.
Conceptual Workflow
The logic of this pathway is linear: first, the heterocyclic core is assembled. Subsequently, the C4 position, being the most electron-rich and sterically accessible carbon on the pyrazole ring, is functionalized through electrophilic substitution.[4][5] This is achieved by nitration, followed by a straightforward reduction to furnish the target amine.
Caption: Workflow for the C4-Amination via Nitration/Reduction.
Experimental Protocols
Step 1.1: Synthesis of the 1-(pyridin-2-yl)-1H-pyrazole Core
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[6][7] In this case, 2-hydrazinylpyridine serves as the N,N-dinucleophile.
-
Protocol:
-
To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole derivative, 1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add 2-hydrazinylpyridine (1.0-1.1 eq.).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to yield the 1-(pyridin-2-yl)-1H-pyrazole derivative.
-
-
Causality and Field Insights:
-
Solvent Choice: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group to facilitate the initial nucleophilic attack by the hydrazine. Ethanol is a common, less acidic alternative.
-
Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. The reaction conditions, particularly the pH, can influence the regiochemical outcome.[6] Generally, the more basic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first.
-
Step 1.2: Nitration of the Pyrazole Core at C4
Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic stabilization of the corresponding sigma complex.[4][5]
-
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (or a mixture of nitric acid in acetic anhydride) to 0 °C in an ice bath.[8][9]
-
Slowly add the 1-(pyridin-2-yl)-1H-pyrazole derivative (1.0 eq.) to the cooled nitrating mixture, ensuring the temperature does not rise above 5-10 °C.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., aqueous NaOH or NH4OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole.
-
-
Causality and Field Insights:
-
Reaction Conditions: The strongly acidic medium of mixed acids deactivates the pyridine ring towards nitration by protonation, thus ensuring selective functionalization of the pyrazole ring.[5] The choice of nitrating agent and temperature is critical to prevent over-nitration or side reactions.
-
Step 1.3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired primary amine. This is a standard transformation with several reliable methods available.
-
Protocol (Example using Tin(II) Chloride):
-
Suspend the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq.) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq.) and heat the mixture to reflux for 2-4 hours.
-
After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final this compound.
-
-
Causality and Field Insights:
-
Reducing Agent: Other common methods include catalytic hydrogenation (H2, Pd/C) or using iron powder in acetic acid. The choice of reductant should be guided by the presence of other reducible functional groups in the molecule. SnCl2 is often preferred for its reliability and functional group tolerance in many laboratory settings.[5]
-
Strategy 2: C-N Bond Formation via Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic route offers greater flexibility and modularity. It relies on the formation of a carbon-nitrogen bond between a 4-halopyrazole precursor and an amine source, mediated by a palladium catalyst.[10] This method is particularly powerful for creating analogues with diverse amine substituents.
Conceptual Workflow
The strategy involves preparing a 4-halo-1-(pyridin-2-yl)-1H-pyrazole intermediate. This intermediate then undergoes a Buchwald-Hartwig cross-coupling reaction, a robust and widely applicable method for C-N bond formation.[11][12][13]
Caption: Workflow for C4-Amination via Buchwald-Hartwig Coupling.
Experimental Protocols
Step 2.1: Synthesis of 4-Halo-1-(pyridin-2-yl)-1H-pyrazole
The pyrazole core, synthesized as described in Step 1.1, must first be halogenated at the C4 position.
-
Protocol (for Bromination):
-
Dissolve the 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq.) in a suitable solvent like chloroform, dichloromethane, or acetic acid.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the mixture for 1-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain the 4-bromo-1-(pyridin-2-yl)-1H-pyrazole.
-
Step 2.2: Buchwald-Hartwig C-N Cross-Coupling
This is the key C-N bond-forming step. The choice of catalyst, ligand, and base is crucial for high yields.
-
Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 4-halo-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq., bromo or iodo derivatives are typically used), a palladium source (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos, 2-10 mol%).[11][13]
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5-2.5 eq.).
-
Add the amine source. For the parent 4-amino compound, an ammonia equivalent like benzophenone imine followed by acidic hydrolysis can be used.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
-
-
Causality and Field Insights:
-
Catalyst System: The ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10] The choice of ligand can significantly impact the reaction's scope, especially with challenging substrates.[11][12]
-
Substrate: 4-Iodopyrazoles are generally more reactive than 4-bromopyrazoles, which are more reactive than 4-chloropyrazoles.[12] The reaction conditions may need to be optimized accordingly.
-
Amine Source: While a wide range of primary and secondary amines can be coupled, the use of ammonia itself is challenging. Ammonia surrogates or specialized catalyst systems are often required to synthesize the primary C4-amine.
-
| Parameter | Strategy 1 (Nitration/Reduction) | Strategy 2 (Buchwald-Hartwig) |
| Versatility | Low (Primarily for parent amine) | High (Many different amines can be coupled) |
| Step Count | 3 steps from starting materials | 3 steps from starting materials |
| Reagents | Inexpensive, classical reagents | Requires expensive Pd catalysts and ligands |
| Conditions | Strong acids, potentially harsh | Milder, but requires inert atmosphere |
| Key Challenge | Handling of nitrating mixtures | Catalyst optimization, inert conditions |
Strategy 3: Direct Construction of the 4-Aminopyrazole Ring
This elegant approach builds the pyrazole ring with the C4-amino functionality already incorporated into one of the precursors. The most common method involves the cyclocondensation of a hydrazine with a β-ketonitrile derivative.[14]
Conceptual Workflow
This strategy is highly convergent, forming the substituted heterocyclic core in a single key step. It relies on the reaction of 2-hydrazinylpyridine with a three-carbon synthon that contains a nitrile group, which ultimately becomes the C4-amino group after cyclization and tautomerization (though in a 1-substituted pyrazole, the amine is fixed).
Caption: Workflow for Direct Synthesis of the 4-Aminopyrazole Ring.
Experimental Protocol
-
Protocol:
-
Combine 2-hydrazinylpyridine (1.0 eq.) and a suitable β-functionalized acrylonitrile, such as (ethoxymethylene)malononitrile, or a β-ketonitrile (1.0 eq.) in a solvent like ethanol.[14]
-
Add a catalytic amount of a base, such as piperidine or triethylamine, if required.
-
Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration or concentrate the mixture and purify by column chromatography or recrystallization.
-
-
Causality and Field Insights:
-
Mechanism: The reaction typically proceeds via an initial Michael addition or condensation of the hydrazine onto the β-carbon of the acrylonitrile or β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack onto the nitrile carbon.
-
Substrate Scope: This method is highly effective and provides direct access to 5-aminopyrazoles (which are named as 4-amino when the N1 is substituted). The diversity of the final product is dictated by the availability of the starting β-ketonitrile precursors. This route is often the most efficient for accessing the parent this compound.
-
Conclusion
The synthesis of this compound derivatives can be accomplished through several robust and reliable strategies. The classical nitration/reduction pathway (Strategy 1) is dependable for accessing the parent amine using inexpensive reagents. For generating diverse libraries with various C4-amino substituents, the Buchwald-Hartwig amination (Strategy 2) offers unparalleled modularity and scope, albeit at a higher cost. Finally, the direct cyclocondensation with β-ketonitriles (Strategy 3) represents the most convergent and often most efficient route for specific targets where the appropriate precursors are available. The selection of the optimal synthetic route will depend on the specific target molecule, available starting materials, desired scale, and the need for analogue synthesis.
References
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(3), 187-199. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10237-10247. [Link]
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Joule, J. A., & Mills, K. (2018). Heterocyclic Chemistry. Wiley. [Link]
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Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4569. [Link]
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Klapötke, T. M., & Stierstorfer, J. (2015). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 20(7), 12596-12610. [Link]
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Finar, I. L., & Hurlock, R. J. (1957). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(6), 513-521. [Link]
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Makhova, N. N., Belyakov, P. A., & Arakelova, E. B. (2016). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 52(6), 347-371. [Link]
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Brain, E. G., & Finar, I. L. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 2435-2441. [Link]
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Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4569. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10237-10247. [Link]
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Lee, D., Kim, H., & Lee, S. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4569. [Link]
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Sharma, V., Kumar, V., & Kumar, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
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Al-Zaydi, K. M. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 59(10), 1132-1138. [Link]
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Garg, M., & Scott, P. J. H. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(16), 7119-7125. [Link]
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Quiroga, J., Portilla, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1438-1469. [Link]
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Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(10), 2977. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Introduction
1-(pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring both a pyridine and a pyrazole ring system, along with a primary amine, suggests potential applications in drug development and as a ligand in coordination chemistry. A thorough spectroscopic analysis is paramount for the unambiguous confirmation of its molecular structure, purity, and electronic properties. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established principles and data from closely related structures.
Molecular Structure and Analytical Workflow
The structural elucidation of a novel or uncharacterized compound like this compound follows a logical and systematic workflow. The primary spectroscopic techniques employed are complementary, each providing unique insights into the molecular architecture.
Caption: Analytical workflow for the structural elucidation of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as this compound. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
-
¹H NMR Spectroscopy:
-
The spectrum should be acquired on a 300 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound, direct infusion via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be employed.
-
For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques, where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and its characteristic fragments.
-
Spectroscopic Data Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental spectra for this compound, we will refer to the published data for the structurally similar compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, to predict the chemical shifts[1]. The ferrocenyl group at the 3-position will induce some differences in the electronic environment compared to a proton, but the general regions and splitting patterns for the pyridyl and pyrazolyl protons will be comparable.
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyridine-H6 | ~8.4-8.2 | ddd | ~5.0, 2.0, 0.9 |
| Pyridine-H3 | ~8.1-7.9 | dt | ~8.5, 1.0 |
| Pyridine-H4 | ~7.8-7.6 | d | ~0.8 |
| Pyridine-H5 | ~7.2-7.0 | ddd | ~7.4, 5.0, 1.1 |
| Pyrazole-H3 | ~7.7-7.5 | s | - |
| Pyrazole-H5 | ~6.0-5.8 | s | - |
| NH₂ | ~4.0-3.5 | br s | - |
-
Rationale:
-
The protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the H6 position, being adjacent to the nitrogen, will be the most deshielded[1].
-
The protons on the pyrazole ring will also appear in the aromatic region, with their exact shifts influenced by the substituents.
-
The amine protons (NH₂) are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. This peak would disappear upon the addition of D₂O.
-
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | ~155 |
| Pyrazole-C5 | ~152 |
| Pyridine-C6 | ~150 |
| Pyrazole-C4 | ~147 |
| Pyridine-C4 | ~139 |
| Pyridine-C3 | ~120 |
| Pyridine-C5 | ~114 |
| Pyrazole-C3 | ~87 |
-
Rationale:
-
The carbon atoms of the heterocyclic rings will resonate in the downfield region of the spectrum.
-
The carbon attached to the amino group (Pyrazole-C4) is expected to be significantly deshielded.
-
The chemical shifts are based on the data for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and may vary for the target compound[1].
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400-3250 | Medium (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C=N and C=C Stretch (Aromatic Rings) | 1600-1450 | Medium to Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |
-
Rationale:
-
The presence of a primary amine will give rise to two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.
-
The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
The absorptions due to C=C and C=N stretching within the pyridine and pyrazole rings will be observed in the 1600-1450 cm⁻¹ region.
-
A strong band corresponding to the C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹.
-
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and information about the fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 160.0749 |
| [M+H]⁺ | 161.0822 |
| [M+Na]⁺ | 183.0641 |
Data obtained from PubChem[2]
-
Rationale:
-
The molecular formula of this compound is C₈H₈N₄, giving a monoisotopic mass of approximately 160.07 g/mol [2].
-
In ESI-MS, the protonated molecule [M+H]⁺ at m/z 161.08 is expected to be the base peak.
-
Common fragmentation pathways for pyrazole derivatives can involve the loss of small molecules like HCN or N₂. The fragmentation of the pyridine ring is also a possibility.
-
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. While experimental data for this specific molecule is not yet publicly available, the predictions and interpretations presented herein, based on established spectroscopic principles and data from closely related compounds, offer a robust framework for its characterization. The provided protocols and analyses will serve as a valuable resource for researchers and scientists working on the synthesis and application of this and similar heterocyclic compounds. The actual acquisition and publication of the experimental spectra for this compound would be a valuable contribution to the chemical sciences.
References
-
Hiscock, J. R., et al. (2019). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1478–1482. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Pyridinyl-Pyrazole Scaffold: A Technical Guide to Unveiling Therapeutic Kinase Targets
Abstract
The 1-(pyridin-2-yl)-1H-pyrazol-4-amine scaffold represents a privileged structure in medicinal chemistry, poised at the intersection of proven pharmacophores for potent and selective kinase inhibition. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this compound class. We will delve into the rationale behind prioritizing specific kinase families, explore the intricate signaling pathways they govern, and provide detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies. This document is designed not as a rigid template, but as an adaptable strategic blueprint for navigating the complexities of modern drug discovery.
Introduction: The Rationale for Investigating this compound
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors (PKIs), frequently serving as a bioisosteric replacement for the adenine group of ATP and enabling critical hydrogen bond interactions within the kinase hinge region.[1] Its fusion with a pyridine ring, as seen in this compound, creates a unique electronic and steric profile that can be exploited for achieving high affinity and selectivity against a multitude of kinase targets implicated in oncology and inflammatory diseases.[2][3][4]
Numerous clinically evaluated and approved drugs feature a pyrazole core, underscoring its significance. For instance, Ruxolitinib, a potent JAK1/2 inhibitor, and Tozasertib, an Aurora kinase inhibitor, both incorporate this key heterocyclic motif.[1][5] The inherent versatility of the pyrazole scaffold allows for substitutions that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for novel therapeutic development.[6] This guide will, therefore, focus on a hypothesis-driven approach to systematically identify the most probable kinase targets for this compound.
High-Probability Therapeutic Target Classes
Based on extensive structure-activity relationship (SAR) data from existing pyrazole-based inhibitors, we can logically prioritize several kinase families as potential targets for this compound.[1][2][6]
Janus Kinases (JAKs)
The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, playing a central role in immune response and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms. Several approved and clinical-stage JAK inhibitors, such as Ruxolitinib and Baricitinib, feature a pyrazole core, making this family a primary area of investigation.[1]
Aurora Kinases (AURK)
Aurora kinases (Aurora A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, correlating with poor prognosis. The development of Aurora kinase inhibitors is a key strategy in oncology, and pyrazole-containing compounds like Tozasertib have demonstrated significant efficacy.[1][5][7]
Receptor Tyrosine Kinases (RTKs)
This large family of cell surface receptors, including VEGFR, EGFR, and PDGFR, are pivotal in controlling cell growth, differentiation, and angiogenesis.[6][8] Aberrant RTK signaling is a frequent driver of tumorigenesis. The pyrazole scaffold has been successfully incorporated into inhibitors targeting these kinases, making them a plausible target class.[8][9]
Other Serine/Threonine Kinases
The versatility of the pyrazole scaffold extends to other critical serine/threonine kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs) and Akt (Protein Kinase B).[2][5][10] Compounds containing pyrazole moieties have shown potent inhibitory activity against these targets, highlighting them as worthy of investigation.[1][9]
Key Signaling Pathways for Investigation
The potential kinase targets of this compound are integral components of complex signaling networks that drive disease pathology. Understanding these pathways is crucial for elucidating the compound's mechanism of action and predicting its therapeutic effects.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway, a primary target for inflammatory diseases.
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway, crucial in cancer cell growth and survival.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for robust target identification and validation. The following experimental workflow provides a logical progression from broad screening to specific mechanistic studies.
Caption: A tiered workflow for target identification and validation.
Tier 1: Broad Kinase Profiling
Objective: To perform an unbiased screen of the compound against a large panel of kinases to identify initial "hits" with significant binding affinity.
Methodology: Competitive Binding Assays (e.g., KINOMEscan™)
-
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the test compound's affinity.
-
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial kinase profiling service (e.g., DiscoverX KINOMEscan™) for screening against their comprehensive panel of human kinases (typically >400).
-
Request screening at a single high concentration (e.g., 1 or 10 µM) to identify all potential binders.
-
Data is typically returned as '% of control', where a lower percentage indicates stronger binding.
-
-
Causality and Self-Validation: This initial screen is designed to be broad rather than deep. By testing against a vast array of kinases, we minimize the risk of missing an unexpected target. Hits are typically defined as kinases showing >90% inhibition at the screening concentration. This provides a statistically robust starting point for downstream validation.
Tier 2: Biochemical Assays for Potency Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the prioritized hits from Tier 1.
Methodology: In Vitro Kinase Activity Assays (e.g., ADP-Glo™)
-
Principle: This assay measures the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity.
-
Protocol:
-
Reconstitute recombinant human kinase, substrate, and ATP in kinase buffer.
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Add the compound dilutions to the kinase reaction mixture in a 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
-
Causality and Self-Validation: This step validates the binding data from Tier 1 with functional activity data. By determining a quantitative IC50 value, we can rank the potency of the compound against different kinases and begin to assess its selectivity. The use of a well-characterized, recombinant enzyme system ensures that the observed inhibition is a direct effect on the kinase of interest.
Table 1: Hypothetical Biochemical Assay Data
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| Aurora A | 80 |
| VEGFR2 | 250 |
| Akt1 | >1000 |
Tier 3: Cell-Based Assays for Target Engagement and Pathway Modulation
Objective: To confirm that the compound engages its intended target in a cellular context and modulates the downstream signaling pathway.
Methodology 1: Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA®)
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treat intact cells with various concentrations of this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Methodology 2: Phospho-protein Analysis (e.g., Western Blot or ELISA)
-
Principle: To measure the phosphorylation status of a direct substrate of the target kinase.
-
Protocol:
-
Select a cell line known to have an active signaling pathway involving the target kinase (e.g., a JAK-dependent cell line for JAK inhibitors).
-
Starve cells and then stimulate with an appropriate growth factor or cytokine to activate the pathway.
-
Treat cells with a dose-response of this compound.
-
Lyse the cells and perform a Western blot or ELISA using antibodies specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 for the JAK-STAT pathway).
-
A dose-dependent decrease in the phospho-protein signal confirms pathway inhibition.
-
-
Causality and Self-Validation: These cellular assays bridge the gap between biochemical potency and physiological effect. CETSA® provides direct evidence of target binding within the complex cellular milieu. Phospho-protein analysis validates that this binding event translates into functional inhibition of the kinase's activity and its downstream signaling cascade.
Tier 4: Advanced Mechanism of Action Studies
Objective: To elucidate the precise mechanism of inhibition and the structural basis of the compound-target interaction.
Methodology 1: Enzyme Kinetics
-
Principle: To determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Protocol:
-
Perform in vitro kinase assays as in Tier 2, but vary the concentration of both the inhibitor and ATP.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
An increase in the apparent Km of ATP with increasing inhibitor concentration is characteristic of an ATP-competitive inhibitor, the most common mechanism for pyrazole-based inhibitors.[1]
-
Methodology 2: X-ray Crystallography
-
Principle: To determine the three-dimensional structure of the compound bound to the kinase active site.
-
Protocol:
-
Co-crystallize the recombinant kinase domain with this compound.
-
Solve the crystal structure to visualize the precise binding mode, key hydrogen bonds, and other molecular interactions.
-
-
Causality and Self-Validation: These studies provide the ultimate validation of the target and mechanism. Enzyme kinetics define the nature of the inhibition, while crystallography offers a visual roadmap of the interaction, confirming the binding hypothesis and providing invaluable information for future lead optimization and structure-based drug design.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Its structural similarity to known, potent inhibitors suggests a high probability of activity against key targets in oncology and inflammation, such as the JAK and Aurora kinase families. The systematic, tiered approach outlined in this guide—from broad profiling to detailed mechanistic studies—provides a robust and self-validating framework for identifying and characterizing the therapeutic targets of this compound. By adhering to this logical progression, research teams can efficiently and effectively unlock the full therapeutic potential of this privileged chemical scaffold.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved January 17, 2026, from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 17, 2026, from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). Molecules. Retrieved January 17, 2026, from [Link]
-
The designed pyrazole-based target compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 1-(Pyridin-2-yl)-1H-pyrazol-4-amine Analogs in Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold," consistently appearing in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, synthetic tractability, and ability to act as a bioisosteric replacement for other aromatic systems have cemented its importance in the design of targeted therapies.[3][4] This guide focuses on a particularly promising class of pyrazole derivatives: the 1-(pyridin-2-yl)-1H-pyrazol-4-amine core and its analogs. The fusion of the pyrazole and pyridine rings creates a unique pharmacophore that has demonstrated significant potential, particularly in the realm of kinase inhibition for the treatment of cancer and inflammatory diseases.[1][5]
This technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), biological evaluation, and preclinical considerations for this compound analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a holistic understanding of this important chemical series.
The this compound Core: A Strategic Design in Kinase Inhibition
The strategic combination of a pyrazole and a pyridine ring in the this compound scaffold is not arbitrary. In the context of kinase inhibition, the pyridine moiety often serves as a "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.[2] The pyrazole ring, on the other hand, can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the exploration of interactions with other regions of the ATP-binding pocket.[6] Furthermore, the 4-amino group on the pyrazole provides a convenient handle for introducing a wide range of substituents to probe for additional binding interactions and to modulate properties such as solubility and metabolic stability.
The pyrazole scaffold itself offers several advantages in drug design. It can act as a bioisostere for other aromatic rings, such as benzene, leading to improved potency and physicochemical properties like reduced lipophilicity and enhanced aqueous solubility.[4] This can be a critical factor in optimizing the pharmacokinetic profile of a drug candidate.
Synthesis of the this compound Scaffold and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
General Synthetic Protocol for the Core Scaffold
While a specific, detailed, step-by-step protocol for the parent this compound is not extensively detailed in publicly available literature, a general and adaptable synthetic approach can be extrapolated from the synthesis of related pyrazolo[3,4-b]pyridines and other substituted pyrazoles.[7][8] The following protocol is a representative, conceptual workflow for the synthesis of the core scaffold and its analogs.
Experimental Protocol: Synthesis of this compound Analogs
Step 1: Synthesis of a Pyrazole Intermediate
A common starting point is the construction of a substituted pyrazole ring. This can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For the synthesis of the target scaffold, 2-hydrazinopyridine would be a key reagent.
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., malononitrile dimer or a β-ketoester) in a suitable solvent such as ethanol or acetic acid, add 2-hydrazinopyridine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted aminopyrazole.
Step 2: Introduction of the Pyridine Moiety (if not already incorporated)
If the pyrazole is synthesized without the pyridine ring attached at the N1 position, a subsequent N-arylation step is required.
-
Reaction Setup: The synthesized pyrazole is dissolved in a suitable solvent like DMF or DMSO, and a base such as potassium carbonate or sodium hydride is added.
-
Addition of Pyridine Electrophile: A 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Step 3: Functionalization of the 4-amino group
The 4-amino group of the pyrazole can be further modified to generate a library of analogs.
-
Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to form secondary or tertiary amines.
The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.
Caption: A generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Studies: Decoding the Keys to Potency and Selectivity
The development of potent and selective kinase inhibitors from the this compound scaffold relies heavily on a thorough understanding of its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features that govern its biological activity.[6][9]
Key Positions for Modification and their Impact on Activity:
-
Substituents on the Pyridine Ring: Modifications on the pyridine ring can influence the hinge-binding interactions. Small, electron-donating or withdrawing groups can be introduced to fine-tune the basicity of the pyridine nitrogen and its hydrogen bonding capacity.
-
Substituents at the Pyrazole C3 and C5 Positions: These positions are often explored to probe for interactions with the solvent-exposed region or other pockets within the ATP-binding site. Bulky or hydrophobic groups at these positions can enhance potency and selectivity.
-
The 4-Amino Group and its Substituents: This is a critical position for introducing diversity. The nature of the substituent on the amino group can significantly impact the overall properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. Large, flexible, or rigid substituents can be introduced to target specific sub-pockets of the kinase.
A review of substituted pyrazole-based kinase inhibitors reveals that the pyridine ring often acts as the hinge-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from a backbone amide proton in the hinge region.[2] The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues in the active site.[2]
Biological Evaluation: From In Vitro Assays to In Vivo Models
A rigorous biological evaluation is crucial to characterize the activity and therapeutic potential of this compound analogs. This typically involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo studies in animal models.
In Vitro Kinase Inhibition Assays
The primary in vitro assay for this class of compounds is a kinase inhibition assay to determine their potency against the target kinase(s). The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for this purpose.[10][11][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase of interest (e.g., CDK2/Cyclin A2), its specific substrate (e.g., a peptide substrate), and ATP at a concentration close to its Km value.
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound solutions.
-
Initiate the kinase reaction by adding the ATP solution.
-
Include positive (kinase with vehicle) and negative (no kinase) controls.
-
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14]
-
The following diagram illustrates the workflow of the ADP-Glo™ Kinase Assay.
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring kinase inhibition.
Cellular Assays
To assess the on-target effects of the inhibitors in a cellular context, various assays can be employed. For CDK2 inhibitors, a key assay is to measure the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein.[15] For TBK1 inhibitors, the phosphorylation of IRF3 can be monitored.[16][17]
Experimental Protocol: Western Blotting for Target Phosphorylation
-
Cell Culture and Treatment: Culture cancer cells of interest (e.g., a cell line with high CDK2 or TBK1 activity) to an appropriate confluency. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Rb or phospho-IRF3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on target phosphorylation.
In Vivo Efficacy Studies
Promising compounds from in vitro and cellular assays are advanced to in vivo studies to evaluate their antitumor efficacy. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[18][19]
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line sensitive to the inhibitor) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze the data for statistical significance.
Signaling Pathways Modulated by this compound Analogs
The therapeutic effects of these compounds are mediated through their modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the G1/S transition.[11][20] Its activity is tightly controlled by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs).[21] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[22] Inhibitors of CDK2 can block this process by preventing the phosphorylation of key substrates like the Rb protein, which in turn keeps the E2F transcription factors in an inactive state, thus arresting the cell cycle in the G1 phase.[15][23]
Caption: Simplified CDK2 signaling pathway and the point of intervention by this compound analogs.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly the production of type I interferons (IFNs) in response to viral and bacterial infections.[16][17][24] It is also implicated in other cellular processes, including autophagy and oncogenesis.[16][17][25] In some cancers, TBK1 signaling is aberrantly activated and contributes to cell survival and proliferation.[16][17] Inhibitors of TBK1 can block these pro-tumorigenic effects.
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Methodological & Application
Application Notes and Protocols for Investigating 1-(pyridin-2-yl)-1H-pyrazol-4-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, pyrazole derivatives have garnered significant attention due to their ability to target various key pathways implicated in cancer progression.[1][2] These compounds have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), modulation of growth factor receptor signaling such as the epidermal growth factor receptor (EGFR), and disruption of cytoskeletal dynamics by inhibiting tubulin polymerization.[1][2][3] The structural versatility of the pyrazole ring allows for fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel, selective, and potent anticancer agents.[1]
This document provides a comprehensive guide for researchers investigating the potential anticancer effects of the novel compound 1-(pyridin-2-yl)-1H-pyrazol-4-amine . We present a logical, field-proven workflow, from initial cytotoxicity screening to mechanistic elucidation, complete with detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and adapt them.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4][5] |
| Molecular Formula | C₈H₈N₄ | PubChem[4][5] |
| Molecular Weight | 160.18 g/mol | PubChem[4][5] |
| Structure | PubChem[4][5] |
Proposed Synthetic Route
Protocol 1: Proposed Synthesis of this compound
-
Starting Materials: 2-Hydrazinopyridine and a suitable three-carbon synthon with a protected amine at the 2-position, such as 3,3-dimethoxy-2-(phthalimidomethyl)propanenitrile.
-
Cyclization: React 2-hydrazinopyridine with the three-carbon synthon in a suitable solvent like ethanol or acetic acid, often with catalytic acid. Heat the reaction mixture to reflux. The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and elimination of water and methanol to form the pyrazole ring.
-
Deprotection: The resulting phthalimido-protected pyrazole intermediate is then deprotected to yield the free amine. This is typically achieved by treatment with hydrazine hydrate in ethanol, which cleaves the phthalimide group.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel or by recrystallization to obtain a compound of high purity suitable for biological assays.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial to comprehensively evaluate the anticancer potential of a novel compound. The following workflow is designed to progress from broad phenotypic screening to detailed mechanistic studies.
Caption: Experimental workflow for evaluating the anticancer properties of this compound.
Phase 1: Cytotoxicity Screening
Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT or MTS assay is a robust, high-throughput colorimetric method to assess cell viability.[8][9] This will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of the compound across different cell lines. A panel of cell lines from various cancer types (e.g., lung, breast, colon, leukemia) should be used to identify potential cancer-type specificity.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Example Value |
| Cell Line | A549 (Lung Carcinoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| MTT Incubation | 3 hours |
| Solubilization | 150 µL DMSO |
| Calculated IC50 | e.g., 5.2 µM |
Phase 2: Elucidation of the Mechanism of Cell Death
Rationale: Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The two primary forms of cell death are apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between these.[1] Furthermore, understanding if the compound affects cell cycle progression is crucial, as many anticancer agents function by inducing cell cycle arrest. This can be investigated by staining cells with a DNA-intercalating dye like PI and analyzing the DNA content by flow cytometry.[12][13]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1][14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[2][16] Incubate for at least 1 hour at 4°C.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to ensure that only DNA is stained.[2]
-
Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C in the dark.[2]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Phase 3: Target Identification and Pathway Analysis
Rationale: Based on the phenotypic observations from Phase 2 and the known mechanisms of other pyrazole derivatives, a more targeted investigation into the molecular mechanism of action can be undertaken. Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53).[17][18][19] Given that many pyrazole compounds are kinase inhibitors or tubulin binders, specific biochemical assays for these targets are warranted.[1][2][3]
Caption: Hypothetical signaling pathway affected by this compound, targeting CDK2.
Protocol 5: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-Caspase-3, anti-PARP, anti-CDK2, anti-p-Rb) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 6: In Vitro Kinase Assay (Example: CDK2)
-
Reaction Setup: In a microplate, combine a reaction buffer, a specific substrate for CDK2 (e.g., a peptide derived from Histone H1 or Rb), and the purified active CDK2/Cyclin A or E enzyme.[20][21]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system with a fluorescent readout).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using an ADP-Glo™ assay that measures ADP production as a luminescent signal.[21]
-
Data Analysis: Determine the inhibitory activity of the compound by calculating the IC50 value.
Protocol 7: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and a GTP-containing buffer on ice.[3][4]
-
Compound Addition: Add the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a 96-well plate.[3]
-
Initiation: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.[3]
-
Fluorescence Monitoring: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes). Polymerization of tubulin incorporates the fluorescent reporter, leading to an increase in signal.[4]
-
Data Analysis: Plot the fluorescence intensity versus time. Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase.
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation of this compound as a potential anticancer agent. The data generated from this workflow, including IC50 values across a panel of cell lines, the mechanism of cell death, and the identification of molecular targets, will provide a strong foundation for further preclinical development. Positive findings would warrant more advanced studies, such as in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic analyses, and lead optimization to improve potency and drug-like properties. The inherent versatility of the pyrazole scaffold suggests that this compound could be a promising starting point for a new class of targeted cancer therapeutics.
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- 5. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
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- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. promega.com [promega.com]
Application Note & Experimental Protocol: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Introduction: The Significance of Pyrazole Amines in Modern Drug Discovery
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with aminopyrazoles, in particular, representing a versatile and highly valuable class of compounds.[1] The strategic placement of an amino group on the pyrazole ring provides a key vector for molecular elaboration, enabling the synthesis of diverse compound libraries with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The target molecule, 1-(pyridin-2-yl)-1H-pyrazol-4-amine, is of significant interest due to the combination of the pyrazole core with a pyridine moiety, a common feature in many kinase inhibitors and other therapeutic agents. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, emphasizing the underlying chemical principles and providing a framework for its successful preparation and characterization.
Synthetic Strategy: A Palladium-Catalyzed Approach
The synthesis of C4-aminated pyrazoles has been a subject of considerable research.[2] While several methods exist for the formation of pyrazole rings, the introduction of an amino group at the C4 position often requires a robust and versatile cross-coupling strategy.[3] The Buchwald-Hartwig amination has emerged as a powerful and highly reliable method for the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[4] This protocol will detail a synthetic route culminating in a Buchwald-Hartwig amination reaction for the preparation of this compound.
The overall synthetic workflow can be visualized as a multi-step process, beginning with the construction of the core pyrazole ring, followed by functionalization and the key C-N bond formation.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is divided into four main stages: pyrazole ring formation, halogenation of the pyrazole core, Buchwald-Hartwig amination, and final deprotection to yield the target compound.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Hydrazinopyridine | ≥98% | Commercial Source | |
| Malonaldehyde bis(dimethyl acetal) | ≥97% | Commercial Source | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial Source | Recrystallize if necessary. |
| Palladium(II) acetate (Pd(OAc)2) | ≥99.9% | Commercial Source | |
| Xantphos | ≥98% | Commercial Source | Bulky phosphine ligand. |
| Benzophenone imine | ≥97% | Commercial Source | Ammonia equivalent. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial Source | Handle in a glovebox. |
| Toluene | Anhydrous | Commercial Source | |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source | |
| Hydrochloric acid (HCl) | 37% | Commercial Source | |
| Sodium bicarbonate (NaHCO3) | Saturated | In-house prep | |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercial Source | |
| Silica gel | 230-400 mesh | Commercial Source | For column chromatography. |
Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
The initial step involves the condensation of 2-hydrazinopyridine with a 1,3-dicarbonyl equivalent to form the pyrazole ring.
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(pyridin-2-yl)-1H-pyrazole.
Step 2: Synthesis of 4-bromo-1-(pyridin-2-yl)-1H-pyrazole
Electrophilic bromination at the C4 position of the pyrazole ring is a crucial step to install the leaving group for the subsequent cross-coupling reaction.
-
Dissolve 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude 4-bromo-1-(pyridin-2-yl)-1H-pyrazole is typically used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination
This is the key C-N bond-forming step. The use of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields in the coupling of heteroaryl halides.[5] Benzophenone imine serves as a convenient ammonia equivalent.
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection to Yield this compound
The final step involves the acidic hydrolysis of the benzophenone imine protecting group to reveal the primary amine.
-
Dissolve the purified product from Step 3 in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
The resulting solid can be further purified by recrystallization to afford the final product, this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the pyridine and pyrazole protons, as well as the amine protons.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the heterocyclic rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₈N₄.[6]
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. It is critical to maintain an inert atmosphere throughout the reaction setup and duration.
-
Purity of Reagents: The purity of the palladium catalyst, ligand, and base are paramount for the success of the cross-coupling reaction.
-
Ligand Selection: While Xantphos is a good starting point, other bulky electron-rich phosphine ligands may also be effective and could be screened for optimization.[7][8]
-
Deprotection: Over-exposure to strong acidic conditions during deprotection can lead to side products. The reaction should be carefully monitored.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By leveraging a well-established Buchwald-Hartwig amination strategy, this method offers a reliable pathway to access this valuable building block for drug discovery and development. The principles and techniques described herein can be adapted for the synthesis of a broader range of substituted aminopyrazole derivatives.
References
-
Lin, C.-H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4693. Available at: [Link]
-
Lin, C.-H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]
-
Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 133-139. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(10), 7346-7356. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Arkivoc, 2014(6), 236-281. Available at: [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie et Biochimie Pharmacologiques et Toxicologiques. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. Available at: [Link]
- Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
-
This compound. (n.d.). PubChem. Available at: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
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- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
1-(pyridin-2-yl)-1H-pyrazol-4-amine for high-throughput screening
Application Note & Protocols
Strategic High-Throughput Screening of 1-(pyridin-2-yl)-1H-pyrazol-4-amine for Novel Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocyclic ring is a cornerstone of numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a core bioisostere for kinase hinge-binding motifs.[1][2] Compounds built around the pyrazole core, such as those in the pyrazolopyridine family, have demonstrated potent inhibitory activity against critical cancer-related kinases like Cyclin-Dependent Kinase 2 (CDK2) and TANK-binding kinase 1 (TBK1).[3][4]
This compound (herein referred to as Compound PPA) is a small molecule that strategically combines the pyrazole core with a pyridine ring. This configuration presents multiple hydrogen bond donors and acceptors, making it an ideal candidate for fragment-based or high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. This application note provides a comprehensive guide for researchers, outlining the scientific rationale, detailed HTS protocols, and data analysis workflows for evaluating Compound PPA as a potential kinase inhibitor.
Physicochemical Profile of Compound PPA
A thorough understanding of a compound's properties is critical for designing robust screening assays. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | PubChem[5] |
| Molecular Weight | 160.18 g/mol | PubChem[6] |
| Monoisotopic Mass | 160.0749 Da | PubChem[5] |
| XLogP (Predicted) | 0.5 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Scientific Rationale for HTS Application
The selection of Compound PPA for an HTS campaign is based on established principles of kinase inhibitor design. The pyrazole and pyridine nitrogens can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common mechanism for potent and selective inhibitors. The 4-amino group provides an additional vector for interaction or further chemical modification to enhance potency and selectivity.
The diagram below illustrates the logic behind selecting privileged scaffolds like Compound PPA for targeted library screening against families of enzymes such as kinases.
Caption: Logic flow for screening Compound PPA.
High-Throughput Screening Protocol: TR-FRET Kinase Inhibition Assay
This protocol describes a robust, HTS-compatible Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory activity of Compound PPA against a target kinase (e.g., CDK2). TR-FRET assays are widely used in drug discovery due to their sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[7]
Principle of the Assay
The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, producing a specific TR-FRET signal. An inhibitor, like Compound PPA, will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials and Reagents
-
Compound PPA: Solid powder
-
DMSO: Anhydrous, cell culture grade
-
Target Kinase: e.g., Recombinant active CDK2/CycA
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-ARRPMSPKKKA-NH2)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents:
-
Eu-labeled anti-phospho-specific antibody
-
Streptavidin-APC (SA-APC)
-
-
Stop/Detection Buffer: Assay buffer containing 10 mM EDTA
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Plates: Low-volume 384-well or 1536-well white assay plates
-
Equipment: Acoustic liquid handler (e.g., Echo), multi-mode plate reader with TR-FRET capability.
Compound Handling and Plate Preparation
CAUTION: Always consult the Safety Data Sheet (SDS) before handling. Compound PPA and its parent compound, 4-Aminopyrazole, are classified as skin and eye irritants.[8][9][10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[8][9][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound PPA in 100% DMSO. Ensure complete dissolution by vortexing.
-
Intermediate Plate: Create an intermediate plate by diluting the 10 mM stock. For a final assay concentration of 10 µM, this might be a 1 mM solution in DMSO.
-
Dose-Response Plate (for IC₅₀ determination): Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) of Compound PPA in 100% DMSO, starting from the 10 mM stock.
-
Acoustic Transfer: Use an acoustic liquid handler to transfer nanoliter volumes of Compound PPA, controls, and DMSO (for negative controls) to the final assay plate. The final DMSO concentration in the assay should not exceed 0.5%.
HTS Assay Workflow
The following protocol is optimized for a 10 µL final assay volume in a 384-well plate.
-
Compound Dispensing: Dispense 50 nL of compound solution from the source plate into the assay plate.
-
Test Wells: Compound PPA dilutions.
-
Negative Control Wells: 100% DMSO.
-
Positive Control Wells: Known inhibitor (e.g., Staurosporine).
-
-
Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution (pre-mixed in assay buffer) to all wells. The final concentration should be at the Km for the substrate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a 2x ATP solution (in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at its apparent Km.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 5 µL of a 3x Stop/Detection solution containing the Eu-antibody and SA-APC in Stop/Detection buffer. The EDTA in the buffer will chelate Mg²⁺, stopping the kinase reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for detection reagent binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Excitation: 320 nm
-
Emission: 615 nm (Europium) and 665 nm (APC)
-
Delay Time: 100 µs
-
Integration Time: 200 µs
-
Caption: Data analysis and hit progression workflow.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability (ATP, kinase)- Inconsistent liquid handling- Sub-optimal reagent concentrations | - Prepare fresh reagents daily- Validate liquid handler performance- Re-optimize ATP, kinase, and substrate concentrations |
| High Well-to-Well Variability | - Incomplete mixing- Bubbles in wells- Compound precipitation | - Ensure proper plate mixing after reagent addition- Centrifuge plates briefly before reading- Check compound solubility in final assay buffer |
| Edge Effects | - Evaporation from outer wells | - Use plates with lids during incubation- Do not use the outer rows/columns for test compounds- Maintain consistent humidity in the incubator |
Safety and Handling
All laboratory work should be conducted in accordance with good industrial hygiene and safety practices. [8]* Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. [9][10]* Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. [8][9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [8][9]* First Aid:
- Eyes: Rinse cautiously with water for several minutes. If irritation persists, get medical attention. [8][9] * Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [8][9] * Ingestion: Call a POISON CENTER or doctor if you feel unwell. [8]
Conclusion
This compound represents a promising starting point for kinase inhibitor discovery campaigns due to its privileged scaffold. The detailed TR-FRET protocol provided herein offers a robust, sensitive, and scalable method for screening this compound and similar molecules in a high-throughput format. By following this guide, researchers can efficiently identify and characterize novel inhibitors, accelerating the early stages of the drug discovery pipeline.
References
-
Title: 1H-pyrazol-4-amine | C3H5N3 | CID 78035 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound Source: PubChemLite URL: [Link]
-
Title: Pyridine, 4-(4-aminopyrazol-1-yl)- | C8H8N4 | CID 206684 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: 1-(oxan-2-yl)-1H-pyrazol-4-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future Source: ACS Publications URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy And Bioallied Sciences URL: [Link]
-
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: MDPI URL: [Link]
-
Title: Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors Source: PLOS ONE URL: [Link]
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- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pyridine, 4-(4-aminopyrazol-1-yl)- | C8H8N4 | CID 206684 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. enamine.enamine.net [enamine.enamine.net]
Application Notes & Protocols for Developing Assays with 1-(pyridin-2-yl)-1H-pyrazol-4-amine and its Analogs
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The 1-(pyridin-2-yl)-1H-pyrazol-4-amine moiety represents a core structural scaffold found in a multitude of potent and selective protein kinase inhibitors.[1][2] The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3] This guide focuses on compounds incorporating this scaffold, with a primary emphasis on their well-documented role as inhibitors of the Janus Kinase (JAK) family, particularly JAK2.[4][5][6]
Dysregulation of the JAK/STAT signaling pathway is a critical driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[6][7] The discovery of activating mutations, such as JAK2 V617F, in a majority of MPN patients has made JAK2 a prime therapeutic target.[5][7][8] Consequently, small molecule inhibitors are extensively explored for cancer and immunodeficiency treatment.[6][9] This document provides detailed protocols for both biochemical and cell-based assays to characterize the inhibitory activity of novel compounds based on the this compound scaffold against the JAK2 kinase and its downstream signaling pathway.
Part 1: Biochemical Potency Assessment - JAK2 Kinase Inhibition Assay
The foundational step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. A luminescence-based kinase assay is a robust, high-throughput method to quantify the ATP consumption by the kinase, which is inversely proportional to the kinase's activity.
Principle of the Assay
This protocol utilizes a system, such as the Kinase-Glo® MAX assay, which measures the amount of ATP remaining in solution following a kinase reaction.[8] The JAK2 enzyme phosphorylates a substrate peptide using ATP. In the presence of an inhibitor, kinase activity is reduced, leaving more ATP in the reaction. A luciferase-based reagent is then added, which generates a luminescent signal directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to stronger kinase inhibition.
Experimental Workflow: Biochemical JAK2 Inhibition
Caption: Workflow for the luminescence-based biochemical JAK2 kinase assay.
Detailed Protocol: Biochemical JAK2 IC50 Determination
Materials & Reagents:
-
Recombinant human JAK2 enzyme (e.g., BPS Bioscience, Cat# 79520).[8]
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP, 10 mM solution.
-
Kinase-Glo® MAX Reagent (e.g., Promega, Cat# V6071).[8]
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test Compound (this compound analog) at 10 mM in 100% DMSO.
-
Positive Control Inhibitor: Ruxolitinib or another known JAK2 inhibitor.[1][5]
-
Low-volume, white, 384-well assay plates.
-
Luminescence-capable plate reader.
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test compound and positive control in 100% DMSO. Start with a 1 mM concentration.
-
Dilute each concentration 1:25 in Kinase Assay Buffer. This creates a 4X final assay concentration with 4% DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X diluted compounds to the appropriate wells of a 384-well plate.
-
For control wells, add 5 µL of 4% DMSO buffer (0% inhibition/Max Signal) and 5 µL of a high concentration of positive control (100% inhibition/Min Signal).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer containing JAK2 enzyme and poly(E,Y) substrate. The final concentration in the 20 µL reaction should be ~5 ng/µL for the enzyme and 0.2 mg/mL for the substrate.
-
Add 10 µL of this mix to all wells.
-
Rationale: Adding the kinase and substrate together ensures consistency. A brief pre-incubation of the enzyme with the inhibitor allows for binding equilibrium to be reached before the reaction is started.[10]
-
-
Reaction Initiation and Incubation:
-
Prepare a 4X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at its Km value for JAK2 (typically ~10-15 µM; verify with enzyme datasheet).
-
Add 5 µL of the 4X ATP solution to all wells to start the reaction.
-
Shake the plate for 30 seconds, then incubate at room temperature for 45-60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 20 µL of the reagent to each well to stop the kinase reaction and initiate luminescence.
-
Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Normalization: Convert raw luminescence units (RLU) to percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))
-
IC50 Calculation: Plot the % Inhibition against the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Typical Value | Purpose |
| Final JAK2 Conc. | 5 ng/µL | Enzyme source |
| Final Substrate Conc. | 0.2 mg/mL | Phosphorylation target |
| Final ATP Conc. | 15 µM (Km) | Phosphate donor |
| Incubation Time | 45 minutes | Allows for ~10-20% ATP consumption |
| Final DMSO Conc. | 1% | Vehicle, kept constant to avoid artifacts |
Part 2: Cellular Activity Assessment - pSTAT5 Inhibition Assay
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells, engage the target in its native environment, and inhibit the downstream signaling pathway.[7] For JAK2, the most direct downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.
Principle of the Assay
This protocol uses a cell line with a constitutively active JAK2 mutation (JAK2 V617F), such as the human erythroleukemia HEL 92.1.7 cell line, which renders it growth factor-independent and results in high basal levels of phosphorylated STAT5 (pSTAT5).[7][11] The inhibitory effect of the compound is measured by quantifying the reduction in pSTAT5 levels. This can be accomplished via various methods, including Western Blotting or high-throughput TR-FRET assays (e.g., SureFire® p-STAT5 assay).[7]
Signaling Pathway: JAK2-STAT5
Caption: Inhibition of the constitutive JAK2-STAT5 signaling pathway.
Detailed Protocol: Western Blot for pSTAT5 Inhibition
Materials & Reagents:
-
HEL 92.1.7 cell line (ATCC® TIB-180™).
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound and Positive Control (Ruxolitinib).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-pSTAT5 (Tyr694) and Rabbit anti-Total STAT5.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture HEL cells to a density of ~0.8 x 10⁶ cells/mL.
-
Seed cells in a 12-well plate at 1 x 10⁶ cells per well.
-
Treat cells with a serial dilution of the test compound (e.g., 0-10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Rationale: HEL cells possess the JAK2 V617F mutation, leading to constitutive STAT5 phosphorylation, removing the need for cytokine stimulation.[7][11]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with anti-Total STAT5 antibody as a loading control.
-
Data Analysis
-
Quantify band intensity using software like ImageJ.
-
Normalize the pSTAT5 signal to the Total STAT5 signal for each sample.
-
Plot the normalized pSTAT5 signal against the compound concentration to observe the dose-dependent inhibition.
Part 3: Cellular Proliferation Assay
Ultimately, a successful inhibitor should translate its molecular effects into a functional cellular outcome. For cancer cells driven by an activating kinase mutation, this outcome is typically the inhibition of proliferation or induction of apoptosis.
Detailed Protocol: Antiproliferative Activity in JAK2-Mutant Cells
Materials & Reagents:
-
HEL 92.1.7 or another JAK2-dependent cell line (e.g., K562).[6][9][12]
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
White, clear-bottom, 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEL cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells (relative to DMSO control) against the log of compound concentration and fitting with a 4PL curve.
References
-
D. M. Wilson, et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. Assay and Drug Development Technologies, 10(2), 212-7. [Link]
-
M. I. El-Gamal, et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6245. [Link]
-
Y. Wang, et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 113-126. [Link]
-
A. D. A. G. Bontems, et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 65(1), 223-236. [Link]
-
N. R. Lakkaniga, et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]
-
A. A. T. H. Al-Khdhairi, et al. (2021). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 64(18), 13632-13647. [Link]
-
N. R. Lakkaniga, et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience Website. [Link]
-
L. M. Scott, et al. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In Methods in Molecular Biology, vol. 893. [Link]
-
R. A. Stump, et al. (2011). Biochemical and cellular characterization of a selective Janus kinase 2 inhibitor, CEP-33779. ResearchGate. [Link]
-
S. G. Ran, et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Chemistry. [Link]
-
M. I. El-Gamal, et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4786. [Link]
-
S. Theansunya, et al. (2023). CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
M. van der Pijl, et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
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functional assays for 1-(pyridin-2-yl)-1H-pyrazol-4-amine activity
As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the functional activity of novel pyrazole-containing compounds, such as 1-(pyridin-2-yl)-1H-pyrazol-4-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[1] While the specific biological target of this compound is not yet defined, this document outlines a systematic approach to identify its potential targets and characterize its biological effects using a suite of functional assays.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] This structure is a cornerstone in the design of numerous clinically approved drugs, particularly those targeting protein kinases.[1] Pyrazole derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), p38 MAP Kinase, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), among others.[3][4][5][6]
Given this precedent, a logical starting point for characterizing a novel pyrazole-containing compound is to investigate its potential as a kinase inhibitor. This guide provides detailed protocols for a tiered assay cascade, from initial biochemical screening to cellular and phenotypic characterization.
Part 1: Initial Target Identification and Biochemical Profiling
The first step in characterizing a new compound is to identify its primary molecular target(s). A broad biochemical screen against a panel of kinases is the most efficient way to achieve this and to assess initial selectivity.
Rationale for Kinase Panel Screening
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Screening a new compound against a diverse panel of kinases provides a broad overview of its inhibitory activity and potential off-target effects. This initial profile is crucial for guiding further research and development.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced in a kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinases (e.g., CDK2/Cyclin A, JAK2, p38α)
-
Kinase-specific substrates (e.g., Histone H1 for CDK2/Cyclin A)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
Kinase buffer (specific to the kinase being tested)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A common starting range is from 10 mM down to 1 nM.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.
-
Prepare the kinase reaction mix containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add 2 µL of the kinase reaction mix to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | >10,000 |
| CDK2/Cyclin A | 50 |
| JAK1 | 5,000 |
| JAK2 | 2,500 |
| p38α | >10,000 |
| IRAK4 | 8,000 |
This is example data and does not reflect the actual activity of this compound.
Visualization: Biochemical Kinase Assay Workflow
Caption: Workflow for an in vitro biochemical kinase assay.
Part 2: Cellular Assays for On-Target Validation
Once a primary target is identified, the next step is to confirm that the compound can engage this target in a cellular environment and modulate its downstream signaling pathways.
Rationale for Cellular Assays
Biochemical assays use purified enzymes in an artificial environment. Cellular assays are essential to determine if a compound is cell-permeable and can inhibit the target kinase within the complex milieu of a living cell. These assays also help to confirm the mechanism of action by observing effects on known downstream signaling events.
Protocol 2: Target Phosphorylation Assay (Western Blot)
This protocol uses a CDK2 inhibitor as an example, based on the prevalence of pyrazole-based CDK2 inhibitors.[3][7] CDK2 phosphorylates the Retinoblastoma (Rb) protein at specific serine/threonine residues, such as Ser807/811. An effective CDK2 inhibitor should reduce the levels of phosphorylated Rb.
Materials:
-
Cancer cell line with active CDK2 (e.g., MCF-7, A2780)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cell line of interest
-
Test compound
-
PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents
Procedure:
-
Treat cultured cells with the test compound or DMSO.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting.
Visualization: CDK2 Signaling Pathway
Caption: Workflow for cellular phenotypic assays.
Conclusion
This guide provides a robust and logical framework for the initial characterization of novel pyrazole-containing compounds like this compound. By following this tiered approach, researchers can efficiently identify the molecular target(s), validate on-target activity in a cellular context, and determine the functional consequences of target modulation. This systematic evaluation is a critical first step in the journey of drug discovery and development.
References
-
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
PubMed. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]
-
PubMed Central. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Available from: [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
PubChem. 1H-pyrazol-4-amine. Available from: [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
-
PubMed Central. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available from: [Link]
-
PubMed. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Available from: [Link]
-
PubMed Central. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]
-
PubMed Central. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available from: [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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Application Notes and Protocols for 1-(pyridin-2-yl)-1H-pyrazol-4-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications and experimental protocols for evaluating the novel compound, 1-(pyridin-2-yl)-1H-pyrazol-4-amine, in the context of neurodegenerative diseases. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a pyrazole core linked to a pyridine ring—are features of numerous compounds with significant activity in the central nervous system (CNS).[1][2] This guide is therefore built upon a scientifically-grounded extrapolation from structurally related pyrazoline and pyrazole derivatives that have shown promise in models of Alzheimer's and Parkinson's disease.[3][4] The protocols detailed herein are designed to be robust and self-validating, providing a clear pathway for researchers to investigate the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for Investigating this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved drugs.[2] In the realm of neurodegenerative diseases, derivatives of the closely related pyrazoline structure have been identified as potent inhibitors of key pathological targets.[3][4] These include monoamine oxidases (MAO-A and MAO-B), enzymes central to the pathophysiology of both depressive disorders and Parkinson's disease, and acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy.[3][5]
The presence of a pyridine ring in this compound is also of significant interest, as this motif is found in many CNS-active compounds and can influence properties such as blood-brain barrier permeability and target engagement.[1] The 4-amino group on the pyrazole ring provides a key site for potential hydrogen bonding within target enzyme active sites.
Given this structural heritage, we hypothesize that this compound may act on one or more of the following pathways implicated in neurodegeneration:
-
Inhibition of key enzymes: Such as MAO-B or AChE.
-
Modulation of neuroinflammation: A common pathological feature in many neurodegenerative diseases.
-
Neuroprotection: By mitigating oxidative stress or excitotoxicity.
This guide will provide detailed protocols to systematically test these hypotheses in established in vitro models of Alzheimer's and Parkinson's disease.
Hypothesized Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition
Based on extensive research into pyrazoline derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of MAO-B.[3][5] MAO-B is a mitochondrial enzyme that degrades neurotransmitters, particularly dopamine. Its inhibition can increase dopaminergic tone, which is a key therapeutic strategy in Parkinson's disease. Furthermore, MAO-B activity is known to increase with age and is elevated in the brains of patients with Alzheimer's disease, where it contributes to oxidative stress.
Diagram 1: Hypothesized Signaling Pathway for MAO-B Inhibition
Caption: Hypothesized inhibition of MAO-B by this compound.
Application in Alzheimer's Disease (AD) Models
The therapeutic potential of this compound in AD can be initially assessed by targeting two key pathological hallmarks: cholinergic deficit and amyloid-beta (Aβ) aggregation. Pyrazoline derivatives have been shown to inhibit both AChE and Aβ plaque formation.[3][4]
Rationale for Experimental Choices
-
AChE Inhibition Assay: To determine if the compound can prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. This is a well-established therapeutic strategy for AD.
-
Aβ Aggregation Assay: To assess if the compound can interfere with the formation of Aβ plaques, a central event in AD pathogenesis. Thioflavin T (ThT) is a dye that binds to β-sheet-rich structures, such as Aβ fibrils, and its fluorescence is a reliable measure of aggregation.[6]
Diagram 2: In Vitro Screening Workflow for Alzheimer's Disease Models
Caption: Workflow for evaluating the compound in Alzheimer's disease models.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for assessing AChE activity.
Materials:
-
This compound (Test Compound)
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Donepezil or Galantamine (Positive Control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare working solutions by diluting the stocks in phosphate buffer to achieve a final concentration range (e.g., 0.01 µM to 100 µM).
-
Prepare AChE, ATCI, and DTNB solutions in phosphate buffer at their required concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol: Thioflavin T (ThT) Amyloid-Beta (Aβ42) Aggregation Assay
This protocol is a standard method to screen for inhibitors of Aβ aggregation.[6]
Materials:
-
This compound (Test Compound)
-
Synthetic human Aβ42 peptide
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Curcumin or a known Aβ aggregation inhibitor (Positive Control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve Aβ42 peptide in HFIP to ensure it is monomeric.
-
Evaporate the HFIP under a stream of nitrogen gas.
-
Resuspend the Aβ42 peptide film in phosphate buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Protocol:
-
In a 96-well plate, mix the Aβ42 solution with the test compound at various concentrations (e.g., 1 µM to 100 µM).
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of aggregation inhibition relative to the control (Aβ42 alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation for AD Models
| Assay | Endpoint | Test Compound (IC50) | Positive Control (IC50) |
| AChE Inhibition | IC50 (µM) | Experimental Value | Donepezil: Value |
| Aβ42 Aggregation | IC50 (µM) | Experimental Value | Curcumin: Value |
| Neuronal Viability (SH-SY5Y) | CC50 (µM) | Experimental Value | N/A |
Application in Parkinson's Disease (PD) Models
The potential of this compound in PD models is primarily based on the known activity of pyrazoline derivatives as MAO-B inhibitors and their potential for neuroprotection.[3][7]
Rationale for Experimental Choices
-
MAO-B Inhibition Assay: To directly measure the inhibitory activity of the compound on the enzyme responsible for dopamine degradation. This is a clinically validated target for PD.
-
Neuroprotection Assay: To assess whether the compound can protect dopaminergic neurons from toxins that mimic the neurodegenerative process in PD, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[8] Cell viability assays like the MTT assay are standard for this purpose.
Diagram 3: In Vitro Screening Workflow for Parkinson's Disease Models
Caption: Workflow for evaluating the compound in Parkinson's disease models.
Protocol: MAO-B Inhibition Assay
This fluorometric assay is a common method for screening MAO-B inhibitors.
Materials:
-
This compound (Test Compound)
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., Amplex Red reagent)
-
Horseradish peroxidase (HRP)
-
Selegiline or Rasagiline (Positive Control)
-
Reaction buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound and positive control in reaction buffer (with a small percentage of DMSO).
-
Prepare MAO-B enzyme solution in reaction buffer.
-
Prepare a working solution of the Amplex Red reagent and HRP.
-
-
Assay Protocol:
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the Amplex Red/HRP working solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity with an excitation of ~530-560 nm and emission of ~590 nm.
-
Calculate the percentage of inhibition for each concentration relative to the control wells.
-
Determine the IC50 value from the dose-response curve.
-
Protocol: Neuroprotection Assay against 6-OHDA-induced Toxicity
This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for studying neurotoxicity.[9]
Materials:
-
This compound (Test Compound)
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2).
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Introduce 6-OHDA to the wells to induce neurotoxicity (the optimal concentration of 6-OHDA should be determined beforehand, typically aiming for ~50% cell death).
-
Incubate the cells for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Plot the percentage of cell viability against the compound concentration to determine the EC50 (effective concentration for 50% protection).
-
Data Presentation for PD Models
| Assay | Endpoint | Test Compound | Positive Control |
| MAO-B Inhibition | IC50 (µM) | Experimental Value | Selegiline: Value |
| Neuroprotection (vs. 6-OHDA) | EC50 (µM) | Experimental Value | N/A |
| Neuronal Viability (SH-SY5Y) | CC50 (µM) | Experimental Value | N/A |
Progression to In Vivo Models
Compounds that demonstrate high potency and low toxicity in the in vitro assays described above should be considered for evaluation in animal models of neurodegenerative diseases.[10][11]
-
For Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD or APP/PS1 mice, are commonly used.[9] Behavioral tests (e.g., Morris water maze) and post-mortem brain analysis (Aβ plaques, neuroinflammation) are key endpoints.
-
For Parkinson's Disease: Toxin-based models, such as the 6-OHDA-lesioned rat or the MPTP-treated mouse, are standard for assessing neuroprotective and symptomatic effects.[11] Behavioral assessments (e.g., cylinder test, rotarod) and immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) are critical outcome measures.
Conclusion
While this compound is a novel chemical entity in the context of neurodegeneration research, its structural features suggest a high potential for therapeutic activity. The pyrazole and pyridine moieties are present in numerous CNS-active compounds, and related pyrazoline derivatives have shown promising activity against key targets in Alzheimer's and Parkinson's diseases. The detailed protocols provided in this guide offer a clear and scientifically rigorous framework for the initial in vitro screening and validation of this compound. Positive results from these studies would provide a strong rationale for advancing this compound into more complex cellular and preclinical in vivo models, with the ultimate goal of developing novel therapeutics for these devastating disorders.
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Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders | Request PDF. (2021). ResearchGate. Available at: [Link]
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Screening Methods for the Evaluation of Antiparkinsonian Drugs | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PubMed. Available at: [Link]
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1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking | Request PDF. (2020). ResearchGate. Available at: [Link]
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synthetic routes for scaling up 1-(pyridin-2-yl)-1H-pyrazol-4-amine production
An Application Note for the Scalable Production of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic strategies for scaling up the production of this compound, a key heterocyclic building block in medicinal chemistry. We critically evaluate three primary synthetic routes: a classical nitration-reduction pathway, a late-stage C-N cross-coupling, and an N-arylation approach. Each route is analyzed for its scalability, safety, cost-effectiveness, and purification challenges. Detailed, step-by-step protocols for the most promising routes are provided, accompanied by process safety considerations and data visualization to aid in decision-making for large-scale manufacturing.
Introduction: The Importance of this compound
Heterocyclic amines are foundational scaffolds in modern pharmaceuticals and agrochemicals.[1][2] Among these, the 4-aminopyrazole moiety is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[3][4] this compound, in particular, combines the functionalities of both a pyridine and a 4-aminopyrazole, making it a versatile intermediate for constructing complex molecular architectures.
The transition from laboratory-scale synthesis (milligrams to grams) to pilot-plant or industrial production (kilograms) presents significant challenges.[5] These include managing reaction exotherms, handling hazardous reagents safely, optimizing yields, controlling impurity profiles, and developing robust purification methods for a polar, basic final product.[6][7] This guide provides a comprehensive analysis of viable synthetic routes, emphasizing the practical considerations required for a successful and safe scale-up campaign.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals three logical bond disconnections, each corresponding to a distinct synthetic strategy. These approaches differ primarily in the stage at which the key C4-amino group and the N1-pyridyl group are introduced.
Figure 1: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Routes for Scale-Up
The selection of a synthetic route for large-scale production hinges on a multi-faceted analysis of safety, cost, robustness, and environmental impact. Below, we compare the three primary strategies.
Route A: The Nitration-Reduction Pathway
This is a classic and widely used method for synthesizing 4-aminopyrazoles.[8] The strategy involves the initial synthesis of 1-(pyridin-2-yl)-1H-pyrazole, followed by nitration at the C4 position and subsequent reduction of the nitro group to the desired amine.
Key Causality:
-
N-Arylation First: The initial step involves forming the N1-pyridyl bond. This can be achieved via a Chan-Lam or Buchwald-Hartwig coupling of pyrazole with a 2-halopyridine, or through condensation of 2-hydrazinopyridine with a 1,3-dicarbonyl equivalent.[9][10][11] The condensation approach is often more atom-economical for scale-up.
-
Regioselective Nitration: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Nitration is typically achieved with a mixture of nitric and sulfuric acids.
-
Reduction: The final step is the reduction of the nitro group. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl). Catalytic hydrogenation is often preferred on scale for its cleaner profile and avoidance of heavy metal waste streams.
Route B: Late-Stage C4-Amination (Buchwald-Hartwig Coupling)
This modern approach introduces the C4-amino group at a late stage using palladium-catalyzed cross-coupling chemistry.[10] It requires the synthesis of a 4-halo-1-(pyridin-2-yl)-1H-pyrazole intermediate.
Key Causality:
-
Intermediate Synthesis: The 4-halo-1-(pyridin-2-yl)-1H-pyrazole intermediate is prepared first, likely by N-arylating a 4-halopyrazole.
-
C-N Coupling: The Buchwald-Hartwig amination couples the 4-halopyrazole with an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or directly with ammonia under specialized conditions.[3] This reaction requires careful selection of the palladium catalyst and ligand to achieve high yields, especially with electron-rich heterocyclic halides.[12][13] The use of bulky phosphine ligands is common to promote reductive elimination and prevent side reactions.[10]
Route C: N1-Arylation of 4-Aminopyrazole
This route reverses the order of bond formation compared to Routes A and B. It begins with a pre-formed 4-aminopyrazole (or a protected version) and introduces the pyridyl group in the final step.
Key Causality:
-
Starting Material: This route relies on the availability of 4-amino-1H-pyrazole or a suitable protected derivative (e.g., 4-nitro-1H-pyrazole which is then reduced).
-
N-Arylation: The key step is the N-arylation of the pyrazole with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The Chan-Lam coupling, which uses a copper catalyst, is often well-suited for N-arylation of azoles and can be performed under milder conditions than palladium-catalyzed reactions.[9][14][15][16] It typically involves a copper salt (e.g., Cu(OAc)₂), a base, and often an oxidant like air or oxygen.[15]
Data Summary: Route Comparison
| Feature | Route A: Nitration-Reduction | Route B: Late-Stage Amination | Route C: N-Arylation of Aminopyrazole |
| Key Steps | 1. N-Arylation 2. Nitration 3. Reduction | 1. N-Arylation of 4-halopyrazole 2. Buchwald-Hartwig Amination | 1. Synthesis of 4-aminopyrazole 2. Chan-Lam/Buchwald N-Arylation |
| Pros for Scale-Up | - Well-established chemistry.[8] - Avoids expensive Pd catalysts if hydrogenation is used. - Starting materials are often inexpensive. | - Convergent route. - Avoids harsh nitrating conditions. | - High convergence. - Milder conditions often possible with Chan-Lam coupling.[9] - Avoids isolation of potentially unstable nitro-intermediates. |
| Cons for Scale-Up | - Use of highly corrosive and hazardous nitric/sulfuric acid.[8] - Nitration is highly exothermic and requires strict thermal management.[6] - Potential for regioisomeric impurities. | - High cost and toxicity of palladium catalysts and ligands.[10] - Catalyst removal from the final product can be challenging. - Ammonia surrogates can add steps and cost. | - Availability and cost of 4-aminopyrazole. - Potential for N1 vs. N2 arylation, requiring careful optimization. - Copper removal may be necessary. |
| Recommendation | Recommended. Despite the hazards of nitration, the low cost of reagents and well-understood processes make this a strong candidate for industrial production with appropriate engineering controls. | Less Recommended. The high cost and purification challenges associated with palladium catalysis make this route less economically viable for a large-scale process unless very high efficiency is achieved. | Viable Alternative. A strong contender, especially if the cost of 4-aminopyrazole is manageable. The milder conditions of the Chan-Lam coupling are attractive from a safety perspective.[15] |
Recommended Synthetic Protocol (Based on Route A)
Based on the balance of reagent cost, process maturity, and scalability, the Nitration-Reduction pathway (Route A) is often the most practical choice for large-scale production, provided that appropriate safety and engineering controls are implemented.
Workflow Diagram
Figure 2: Workflow for the Nitration-Reduction synthetic route.
Part 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
Protocol:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-hydrazinopyridine (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Add malondialdehyde tetraethyl acetal (1.05 eq) to the suspension.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by HPLC or TLC for the consumption of 2-hydrazinopyridine.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dilute the residue with water and adjust the pH to ~8-9 with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if purity is sufficient.
Part 2: Synthesis of 4-Nitro-1-(pyridin-2-yl)-1H-pyrazole
!!! SAFETY WARNING !!! This step involves highly corrosive and oxidizing acids. The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.[17] Perform this reaction in a well-ventilated fume hood, wear appropriate PPE (acid-resistant gloves, face shield, lab coat), and ensure an ice bath is readily available for emergency cooling.[5]
Protocol:
-
Acid Mixture Preparation: In a reactor rated for corrosive materials and equipped with strong agitation and a cooling jacket, add concentrated sulfuric acid (3-4 volumes). Cool the acid to 0-5 °C using the cooling jacket.
-
Substrate Addition: Slowly add 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume).
-
Addition: Add the nitrating mixture dropwise to the reaction vessel, maintaining the internal temperature strictly between 0-10 °C. The addition rate is critical for temperature control.[17]
-
Reaction: Stir the mixture at 5-10 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is also exothermic.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while maintaining the temperature below 25 °C. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Part 3: Synthesis of this compound
!!! SAFETY WARNING !!! Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle the catalyst in a wet state and under an inert atmosphere (e.g., nitrogen or argon).
Protocol:
-
Reactor Setup: To a hydrogenation reactor, add the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (50% wet, ~1-5 mol% Pd) to the mixture under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, then purge with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-60 psi) and stir vigorously at room temperature or slightly elevated temperature (30-40 °C).
-
Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the filter cake to dry out. Keep it wet with solvent and handle it as a pyrophoric waste.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Part 4: Purification of the Final Product
The final product is a polar and basic compound, which can present purification challenges like streaking on silica gel.[18]
Protocol Options:
-
Crystallization (Preferred for Scale-up): This is the most economical method for large-scale purification.[19]
-
Identify a suitable solvent system (e.g., isopropanol/heptane, ethanol/water). The ideal solvent will dissolve the compound when hot but not at room temperature.[18]
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present, a charcoal treatment can be performed.[18]
-
Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure product may be necessary.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography (For smaller scale or difficult purifications):
-
Normal Phase: Use silica gel treated with a small amount of base (e.g., 1% triethylamine in the eluent) to prevent streaking.[18] A typical eluent system would be a gradient of methanol in dichloromethane.
-
Reversed-Phase: For highly polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid) can be effective.[20]
-
Conclusion
For the large-scale production of this compound, the Nitration-Reduction pathway (Route A) represents a robust and economically favorable strategy. While it involves hazardous reagents requiring stringent engineering and safety controls, the underlying chemistry is well-established and utilizes relatively inexpensive starting materials. The alternative N-arylation of 4-aminopyrazole (Route C) is a strong second choice, particularly if milder reaction conditions are a primary concern and the starting materials are readily available at a competitive cost. A thorough process safety assessment, including reaction calorimetry to understand thermal hazards, is mandatory before attempting any scale-up of these protocols.[7][21]
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- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. fauske.com [fauske.com]
- 7. helgroup.com [helgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nalasengineering.com [nalasengineering.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yields.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that presents several challenges impacting the final yield and purity. The most common synthetic strategies involve the construction of the pyrazole ring followed by the introduction of the amine functionality, or vice-versa. A prevalent and effective route involves the initial synthesis of a 4-nitro-1-(pyridin-2-yl)-1H-pyrazole intermediate, followed by the reduction of the nitro group to the desired amine.
This guide will focus on troubleshooting and optimizing this two-step approach, as it offers a reliable pathway to the target molecule. Key challenges often encountered include incomplete reactions, formation of side products, and difficulties in purification.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Scenario 1: Low Yield in the Synthesis of 4-Nitro-1-(pyridin-2-yl)-1H-pyrazole
Problem: The initial condensation reaction to form the 4-nitropyrazole intermediate is sluggish, resulting in a low yield of the desired product.
Root Cause Analysis: The formation of the pyrazole ring typically involves the condensation of a hydrazine derivative (in this case, 2-hydrazinylpyridine) with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] The efficiency of this reaction is highly dependent on factors such as the reactivity of the starting materials, reaction temperature, and the presence of a catalyst. Incomplete reaction can be due to:
-
Insufficient reaction time or temperature: The cyclization may require more energy or a longer duration to proceed to completion.
-
Suboptimal pH: The reaction is often acid-catalyzed, and an incorrect pH can hinder the reaction rate.
-
Poor quality of starting materials: Impurities in 2-hydrazinylpyridine or the 1,3-dicarbonyl equivalent can interfere with the reaction.
Solutions & Experimental Protocol:
1. Optimization of Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | To provide sufficient energy for the condensation and cyclization. |
| Solvent | Acetic Acid, Ethanol, or DMF | Acetic acid can act as both a solvent and a catalyst. Ethanol is a common protic solvent for such condensations. |
| Catalyst | Glacial Acetic Acid or a few drops of HCl | To protonate the carbonyl group, making it more electrophilic. |
| Reaction Time | 4-24 hours | Monitor by TLC until the starting material is consumed. |
dot
Caption: Troubleshooting workflow for low yield.
Step-by-Step Protocol:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add 2-chloropyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[4]
Scenario 2: Incomplete Reduction of 4-Nitro-1-(pyridin-2-yl)-1H-pyrazole
Problem: The reduction of the nitro group to an amine is not going to completion, leading to a mixture of the starting material and the desired product.
Root Cause Analysis: The reduction of an aromatic nitro group is a standard transformation, but its success depends on the choice of reducing agent and the reaction conditions. Common issues include:
-
Inactive catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned.
-
Insufficient reducing agent: When using chemical reductants like SnCl₂ or Fe/HCl, the stoichiometry might be inadequate.
-
Reaction conditions: Temperature and solvent can play a crucial role in the efficiency of the reduction.
Solutions & Experimental Protocol:
1. Choice of Reducing Agent and Conditions:
| Reducing Agent | Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, reflux | High yield, reliable | Requires workup to remove tin salts |
| Fe / NH₄Cl | Ethanol/Water, reflux | Inexpensive, environmentally benign | Can be slower, may require acidic conditions |
| H₂, Pd/C | Methanol or Ethanol, RT, balloon pressure | Clean reaction, easy workup | Catalyst can be expensive and pyrophoric |
dot
Caption: Workflow for the reduction step.
Step-by-Step Protocol (using SnCl₂·2H₂O):
-
Suspend 4-nitro-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting tin salts through celite and wash with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify by column chromatography if necessary.
Scenario 3: Difficulty in Purifying the Final Product
Problem: The crude this compound is difficult to purify, and column chromatography results in low recovery.
Root Cause Analysis: Amines, particularly those with basic nitrogen atoms like in the pyridine and pyrazole rings, can interact strongly with the silica gel of a chromatography column, leading to streaking and poor separation. The polarity of the compound can also make finding a suitable solvent system challenging.
Solutions & Purification Strategies:
-
Acid-Base Extraction: Utilize the basic nature of the product. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5]
-
Column Chromatography with Additives: To minimize streaking on a silica gel column, add a small amount of a basic modifier to the eluent. A common choice is triethylamine (0.1-1%).
Recommended Column Chromatography Conditions:
| Stationary Phase | Mobile Phase | Gradient |
| Silica Gel | Dichloromethane/Methanol | Start with 100% Dichloromethane and gradually increase the percentage of Methanol. |
| Silica Gel | Ethyl Acetate/Hexanes with 0.5% Triethylamine | Start with a low percentage of Ethyl Acetate and increase as needed. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize the spots under UV light. Staining with potassium permanganate can also be helpful.
Q2: My 2-hydrazinylpyridine starting material is a dark oil. Is this normal? A2: 2-Hydrazinylpyridine can degrade over time, especially when exposed to air and light, leading to discoloration. While it may still be usable, using freshly prepared or purified 2-hydrazinylpyridine will likely give better and more reproducible results.
Q3: Can I use a different palladium catalyst for the reduction step? A3: Yes, other palladium catalysts such as palladium hydroxide on carbon (Pearlman's catalyst) can also be effective for nitro group reductions and are sometimes less prone to causing side reactions.
Q4: Are there alternative synthetic routes to this compound? A4: Yes, another common approach is the Buchwald-Hartwig amination.[6] This involves the palladium-catalyzed cross-coupling of a 4-halopyrazole with 2-aminopyridine.[7][8][9] This method can be very efficient but may require careful optimization of the catalyst, ligand, and base.[10]
Q5: How can I confirm the structure of my final product? A5: The structure should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure. Mass spectrometry will confirm the molecular weight, and IR spectroscopy can confirm the presence of the amine N-H stretches.
IV. References
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubMed. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Available from: [Link]
-
PubMed. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]
-
ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
-
Google Patents. WO2017060787A1 - Process for preparation of aminopyrazole. Available from:
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]
-
Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Available from: [Link]
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
-
Slideshare. Unit 4 Pyrazole | PDF. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
PubMed Central. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Available from: [Link]
-
CUTM Courseware. pyrazole.pdf. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: Purification of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support guide for the purification of 1-(pyridin-2-yl)-1H-pyrazol-4-amine (C₈H₈N₄). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during the purification process.
Section 1: Compound Profile & Physicochemical Properties
Before attempting any purification, it is critical to understand the physical and chemical properties of the target compound. These properties dictate the most effective purification strategies. This compound is a heterocyclic compound containing both a basic pyridine ring and a pyrazole system with an amino substituent, making it amenable to a variety of purification techniques.
| Property | Value / Predicted Value | Source | Significance for Purification |
| Molecular Formula | C₈H₈N₄ | [1] | Foundational for mass spectrometry analysis. |
| Molecular Weight | 160.18 g/mol | [2] | Used for calculating molar equivalents and yields. |
| Predicted XlogP | 0.1 - 0.5 | [1][3] | Indicates moderate polarity, suggesting solubility in polar organic solvents and suitability for normal-phase chromatography. |
| Predicted pKa | 5.38 ± 0.10 (for a similar isomer) | [4] | The basicity of the pyridine nitrogen allows for purification via acid-base extraction by forming a water-soluble salt. |
| Appearance | Typically a solid at room temperature. | Inferred | Crystalline solids are ideal candidates for recrystallization. |
| Common Impurities | Unreacted starting materials (e.g., 4-nitro-1H-pyrazole, 2-hydrazinylpyridine), partially reacted intermediates, and side-products from synthesis.[5][6] | Synthetic route dependent. | The nature of impurities (polarity, acidity/basicity) is the primary factor in selecting a purification method. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound and related heterocyclic amines.
Q1: My initial purity analysis by TLC/LCMS shows multiple spots/peaks. How do I choose the best purification method?
A1: The choice of method depends entirely on the nature and quantity of the impurities. A preliminary analysis is non-negotiable for an efficient workflow.
-
For multiple impurities with different polarities: Flash column chromatography is the most powerful and versatile method.[7] It physically separates compounds based on their differential adsorption to a stationary phase.
-
For a single major impurity or colored impurities: If your crude product is mostly the desired compound (>85-90%) with minor impurities of different polarity, recrystallization is an excellent and scalable option.
-
For acidic or basic impurities: If you suspect unreacted acidic precursors or basic byproducts, a liquid-liquid acid-base extraction is a highly effective first-pass purification step that can significantly simplify subsequent steps.
The following workflow provides a logical decision-making process:
Caption: Purification method selection workflow.
Q2: I'm trying to run a silica gel column, but my compound is streaking badly on the TLC plate. What's wrong?
A2: Streaking (tailing) on silica gel is a classic sign of a basic compound interacting too strongly with the acidic silica surface. The amine and pyridine moieties in your compound are basic. To solve this:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 2M solution in methanol), into your mobile phase. A typical starting point is 0.1-1% of the total solvent volume. This deactivates the acidic silanol groups on the silica surface, leading to sharper bands and better separation.
-
Solvent System Choice: For a compound of this polarity, a good starting point for a mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane). For more polar compounds, a dichloromethane/methanol system is effective. A related ferrocenyl-pyrazole derivative was successfully purified using 5% ethyl acetate in toluene.[8] Another similar compound used 0.5% methanol in dichloromethane.[9]
Q3: My compound oiled out during recrystallization. How can I get it to crystallize?
A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. Here are several strategies to overcome this:
-
Reduce Solvent Volume: You may have used too much solvent. Evaporate some solvent and try to cool the solution again.
-
Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4°C). Slow cooling provides more time for nucleation and crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: Your single solvent may be too good. Switch to a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol, methanol) and add the "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. For similar amine compounds, recrystallization from an ether/acetone mixture or methanol has been reported.[10][11]
Q4: Can I purify this compound without chromatography?
A4: Yes, especially if the impurities are chemically distinct. Forming an acid addition salt is a highly effective classical technique for purifying basic compounds like amines and pyridines.[12]
The principle is to react your basic compound with an acid (like HCl or H₂SO₄) to form a salt. This salt will have drastically different solubility properties (often highly soluble in water, insoluble in organic solvents) compared to your neutral organic impurities. After isolating the salt by filtration or extraction, you can regenerate the pure free base by adding a base (like NaOH or NaHCO₃). This method is particularly good at removing non-basic, greasy impurities.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes initial TLC analysis has identified a suitable solvent system.
Objective: To separate this compound from impurities of different polarity.
Methodology:
-
TLC Analysis: Develop a TLC solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. A good starting point is 30-50% Ethyl Acetate in Hexanes. If the compound does not move, switch to 2-5% Methanol in Dichloromethane. Add 0.5% triethylamine to the chosen solvent system to prevent streaking.
-
Column Packing: Prepare a silica gel slurry using your chosen mobile phase (the less polar component, e.g., Hexanes). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimum amount of the mobile phase (or dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.
-
-
Elution: Begin eluting with the mobile phase. If a gradient is needed, start with a low polarity (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 50% EtOAc/Hexanes) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification via Acid-Base Extraction
Objective: To remove neutral or acidic impurities from the basic target compound.
Methodology:
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic target compound will protonate and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is basic (pH > 9). The free-base product will either precipitate as a solid or form an oily layer.
-
Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM to recover the purified free-base product into the organic phase.
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure product.
Section 4: References
-
PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Yuan, J., et al. (2020). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
S. Naveen, et al. (2017). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData. Available at: [Link]
-
Chemsrc. (n.d.). 4-Amino-1H-pyrazole. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Pyridine, 4-(4-aminopyrazol-1-yl)-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(pyridin-4-yl)-1h-pyrazol-4-amine. Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved January 17, 2026, from
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Carpenter, B. E., et al. (2022). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Quiroga, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved January 17, 2026, from
Sources
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- 2. Pyridine, 4-(4-aminopyrazol-1-yl)- | C8H8N4 | CID 206684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(pyridin-4-yl)-1h-pyrazol-4-amine (C8H8N4) [pubchemlite.lcsb.uni.lu]
- 4. guidechem.com [guidechem.com]
- 5. 4-Amino-1H-pyrazole | CAS#:28466-26-4 | Chemsrc [chemsrc.com]
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- 8. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 1-(pyridin-2-yl)-1H-pyrazol-4-amine in Solution
Welcome to the technical support center for 1-(pyridin-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a molecule incorporating a pyridine ring, a pyrazole core, and a primary aromatic amine, its stability can be influenced by several factors. This resource synthesizes established chemical principles to anticipate and address these challenges.
I. Troubleshooting Guide: Investigating Solution Instability
This section provides a structured approach to identifying and resolving common stability problems with this compound in solution.
Issue 1: Observation of Sample Discoloration and/or Precipitate Formation
Possible Cause: Oxidative degradation is a primary concern for aromatic amines.[1][2] The amino group is susceptible to oxidation, which can lead to the formation of colored by-products and potentially polymeric material that may precipitate from solution.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration and precipitation.
Step-by-Step Protocol for Minimizing Oxidative Degradation:
-
Solvent Degassing:
-
Before preparing your solution, degas the solvent using one of the following methods:
-
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For sensitive experiments, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.
-
Sonication under Vacuum: Place the solvent in a sonicator bath under a gentle vacuum for 10-15 minutes.
-
-
-
Inert Atmosphere Handling:
-
Prepare and handle all solutions containing this compound in a glove box or under a positive pressure of an inert gas.
-
Use Schlenk techniques for transfers if a glove box is unavailable.
-
-
Use of Antioxidants:
-
If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. Compatibility and potential interference with downstream applications must be verified.
-
Issue 2: Inconsistent Analytical Results and Emergence of Unknown Peaks in Chromatography
Possible Cause: The compound may be degrading under specific pH conditions or due to exposure to light (photodegradation). Forced degradation studies are essential to identify the conditions that cause instability and to develop stability-indicating analytical methods.[3][4][5][6]
Forced Degradation Experimental Protocol:
Forced degradation studies are a systematic way to assess the stability of a drug substance under stress conditions.[7]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Use the same incubation conditions as for acid hydrolysis. Neutralize before analysis.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor at various time points.
-
Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose aliquots of the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH guidelines.[8][9] A control sample should be wrapped in foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, typically HPLC with UV or MS detection.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.
Data Interpretation Table:
| Stress Condition | Expected Degradation Pathway | Potential Degradants | Analytical Observations |
| Acidic (HCl) | Hydrolysis of the amine or ring opening (less likely for stable heteroaromatics) | Minimal degradation expected, but monitor for small peaks. | Appearance of more polar impurities on reverse-phase HPLC. |
| Basic (NaOH) | Potential for deprotonation and subsequent rearrangement or oxidation. | Monitor for changes in retention time and UV spectrum. | Possible color changes in the solution. |
| Oxidative (H₂O₂) | Oxidation of the amino group to nitroso, nitro, or coupled species.[1] Ring hydroxylation is also possible. | Multiple degradation products are likely. | Significant decrease in the main peak area with the appearance of several new peaks. |
| Thermal | General decomposition. | A complex mixture of degradants may form. | Gradual loss of the main peak and the rise of multiple smaller peaks. |
| Photolytic | Photochemical reactions such as oxidation or rearrangement. | Can lead to a unique set of degradation products. | Compare chromatograms of light-exposed and dark control samples. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are:
-
Oxidative Degradation: The aromatic amino group (-NH₂) is highly susceptible to oxidation.[1][10] This can lead to the formation of colored oligomers or polymers. The reaction can be catalyzed by metal ions and is accelerated by light and heat.
-
Photodegradation: The presence of two heteroaromatic rings suggests that the molecule will absorb UV light, potentially leading to photochemical degradation.[8]
-
pH-Dependent Degradation: While pyrazole and pyridine rings are generally stable, extreme pH conditions can affect the protonation state of the nitrogen atoms, which may influence the molecule's overall stability and reactivity.[11]
Caption: Potential degradation pathways for this compound.
Q2: What is the expected stability of pyrazole derivatives in general?
The pyrazole ring itself is a stable aromatic system. It is generally resistant to oxidation and reduction, although side chains can be oxidized.[12] The stability of a substituted pyrazole is highly dependent on the nature and position of its substituents.[13] In the case of this compound, the primary amine at the 4-position is the most likely site of instability.
Q3: How should I store solutions of this compound?
For optimal stability, solutions should be:
-
Protected from Light: Store in amber vials or wrap containers in aluminum foil.
-
Stored at Low Temperatures: Refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. For long-term storage, freezing is preferable.
-
Under an Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, overlay the solution with an inert gas like argon or nitrogen before sealing.
Q4: My analytical method does not seem to be "stability-indicating." What does this mean and how can I fix it?
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. If you observe a decrease in the main peak of this compound but do not see a corresponding increase in other peaks (a lack of mass balance), your method may not be detecting all the degradation products.
To develop a stability-indicating method:
-
Perform Forced Degradation Studies: As outlined in the troubleshooting guide, generate samples containing the degradation products.[5][6]
-
Optimize Chromatographic Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve baseline separation between the parent compound and all major degradation products.
-
Use a Universal Detector: If degradation products lack a UV chromophore, a mass spectrometer (MS) or a charged aerosol detector (CAD) may be necessary for detection and quantification.
III. References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 17, 2026, from [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (1975). The Journal of Physical Chemistry. Retrieved January 17, 2026, from [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (2021). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved January 17, 2026, from [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2012). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 17, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 17, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules. Retrieved January 17, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2018). Scientific Reports. Retrieved January 17, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Retrieved January 17, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved January 17, 2026, from [Link]
-
Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 17, 2026, from [Link]
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpp.com [ijrpp.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. nva.sikt.no [nva.sikt.no]
- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Introduction: This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with the heterocyclic amine compound, 1-(pyridin-2-yl)-1H-pyrazol-4-amine. As a molecule featuring both a pyridine and a pyrazole moiety, its solubility is expected to be highly dependent on pH and the solvent system employed. This document offers a systematic, question-and-answer-based approach to diagnose and resolve these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project with this compound. What are its basic solubility properties and where should I begin?
A1: Initial Characterization is Key.
For a novel or specialized compound like this compound, experimentally determined solubility data is often unavailable. The structure, containing basic nitrogen atoms in both the pyridine and pyrazole rings, strongly suggests that its aqueous solubility will be pH-dependent.[1]
Your First Steps:
-
Physicochemical Prediction: Before experimental work, leverage computational tools to predict key properties. PubChem provides predicted values for analogous structures, which can serve as a useful starting point. For example, the related compound 1-(pyridin-4-yl)-1H-pyrazol-4-amine has a predicted XLogP3-AA of 0.1, suggesting low to moderate lipophilicity.[2] The presence of multiple nitrogen atoms implies several pKa values, which will govern ionization and solubility at different pH levels.
-
Initial "Crude" Solubility Test: Perform a simple test to gauge solubility in common laboratory solvents. This will help you select an appropriate solvent for preparing a stock solution.
| Solvent | Predicted Solubility Behavior | Rationale |
| Water (neutral) | Low to Very Low | The molecule is largely un-ionized at neutral pH. |
| Aqueous HCl (e.g., pH 2) | High | Protonation of the basic nitrogen atoms on the pyridine and pyrazole rings will form a more soluble salt.[3] |
| Aqueous NaOH (e.g., pH 10) | Low | The molecule will remain in its neutral, less soluble free-base form. |
| DMSO, DMF | High | These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.[4] |
| Ethanol, Methanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding. |
Q2: How do I accurately determine the aqueous solubility of my compound?
A2: Use the "Gold Standard" Shake-Flask Method for Thermodynamic Solubility.
To obtain a definitive and reproducible measure of solubility, the shake-flask method is the most reliable choice.[5][6] This method determines the equilibrium or thermodynamic solubility, which is the true saturation point of the compound in a given solvent under specific conditions.[7][8] This is distinct from kinetic solubility, which is often a higher, less stable value obtained when a compound dissolved in a solvent like DMSO is diluted into an aqueous buffer.[9][10]
Protocol: Miniaturized Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a small vial (e.g., 2 mL).
-
Solvent Addition: Add a precise volume of your desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches equilibrium.[11]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let undissolved solid settle. Then, filter the supernatant through a 0.45 µm PVDF filter to remove all particulate matter. Alternatively, centrifuge at high speed and carefully collect the supernatant.
-
Quantification: Prepare a standard curve of your compound in a suitable solvent (like DMSO or acidified water). Dilute the filtered supernatant into the same concentration range as your standards and quantify the amount of dissolved compound using HPLC-UV or LC-MS.
-
Calculation: Use the standard curve to determine the concentration of the compound in the saturated supernatant. This value is the thermodynamic solubility.
Troubleshooting Common Solubility Problems
Q3: My compound has very low solubility in neutral aqueous buffer (pH 7.4). How can I increase it for my in vitro assays?
A3: Leverage pH Modification.
Given the basic nature of the pyridine and pyrazole rings, the most effective initial strategy is to lower the pH.[12] By preparing your buffer at an acidic pH (e.g., pH 4-5), you will protonate the molecule, forming a hydrochloride or other salt, which will dramatically increase aqueous solubility.
Workflow for pH-Based Solubilization
Caption: Decision workflow for using pH to enhance solubility.
Important Consideration: While effective, ensure the final pH of your solution is compatible with your experimental system (e.g., cell-based assays). A slight pH shift is often tolerable, but significant changes can affect biological outcomes.
Q4: I prepared a 10 mM stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A4: You are observing a kinetic solubility limit. The solution is becoming supersaturated and crashing out. [7]
This is a classic problem when moving from a high-solubility organic solvent to a low-solubility aqueous system. The key is to use formulation aids that keep the compound in solution.
Tiered Approach to Prevent Precipitation:
Tier 1: Co-solvents A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds.[13][14]
-
Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, ethanol.
-
How to Use: Prepare your aqueous buffer containing a small percentage (e.g., 5-10%) of a co-solvent before adding your DMSO stock. This pre-mixed system has a higher capacity to dissolve your compound.[15]
-
Caution: High concentrations of co-solvents can be toxic to cells. Always run a vehicle control to test for effects on your assay.
Tier 2: Surfactants Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[16]
-
Common Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL).
-
How to Use: Add a very low concentration (e.g., 0.1% - 1%) of the surfactant to your assay buffer.
-
Best For: Situations where co-solvents are not effective enough or cause toxicity.
Tier 3: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and enhancing solubility.[17][18][]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[20][21]
-
How to Use: Dissolve the cyclodextrin in your buffer first, then add your compound stock. The complexation process can significantly increase the solubility limit.
-
Benefit: Cyclodextrins are often highly biocompatible and are used in pharmaceutical formulations.[17]
Workflow for Preventing Precipitation from DMSO Stock
Caption: Step-wise strategy to prevent compound precipitation.
Q5: How should I prepare and store my stock solutions to ensure consistency and stability?
A5: Proper stock solution handling is critical for reproducible data. [22][23]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example: For 1 mL of a 10 mM stock of a compound with MW = 174.19 g/mol : Mass = 10 mM × 1 mL × 174.19 g/mol = 1.74 mg
-
-
Weighing: Accurately weigh the solid compound using an analytical balance.[24]
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light. Properly label each vial with the compound name, concentration, solvent, and date.[25]
References
-
Stavrou, F., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Kawakami, K. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Stavrou, F., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Su, C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Petereit, A. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]
-
Ghafourian, T., & Barzegar-Jalali, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Bergström, C. A. S. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]
-
Kumar, S., & Singh, S. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. NIH. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Kumar, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. NIH. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Ricco, J. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
Savjani, K. T., et al. (2012). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
PubChem. (n.d.). Pyridine, 4-(4-aminopyrazol-1-yl)-. [Link]
-
Tsefrikas, V. M., et al. (2016). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. NIH. [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]
Sources
- 1. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 2. Pyridine, 4-(4-aminopyrazol-1-yl)- | C8H8N4 | CID 206684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. youtube.com [youtube.com]
- 25. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(Pyridin-2-yl)-1H-pyrazol-4-amine Derivatives
Welcome to the dedicated technical support center for the synthesis and optimization of 1-(pyridin-2-yl)-1H-pyrazol-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to streamline your experimental workflows and enhance your success.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, presented in a question-and-answer format.
Q1: I am observing low to no conversion in my C-N cross-coupling reaction to form the this compound core. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in the C-N coupling of a 4-amino- or 4-halopyrazole with a 2-halopyridine (or vice-versa) is a frequent challenge. The primary reasons often revolve around catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates.
Causality and Troubleshooting Steps:
-
Catalyst System (Palladium-Catalyzed Buchwald-Hartwig Amination): The choice of palladium precursor and, more critically, the ligand is paramount for success, especially with heteroaromatic substrates.[1][2][3]
-
Ligand Selection: Standard phosphine ligands may be ineffective. Bulky, electron-rich biarylphosphine ligands are often required to promote the challenging reductive elimination step and prevent catalyst decomposition.[4] Consider screening a panel of ligands.
-
Catalyst Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, pre-formed palladium precatalysts can offer improved stability and activity.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically 1-5 mol% is used, for challenging couplings, increasing the loading to 5-10 mol% may be beneficial. However, be mindful of increased costs and potential for side reactions.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.
-
Strong, Non-nucleophilic Bases: Strong bases like NaOtBu, KOtBu, or LiHMDS are often necessary.[5] However, these can be incompatible with base-sensitive functional groups.[2]
-
Weaker Bases: If your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this may require higher reaction temperatures and longer reaction times.[2]
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: C-N coupling reactions with heteroaromatic substrates often require elevated temperatures to overcome high activation energies.[1][6]
-
Temperature Optimization: If you observe low conversion at a standard temperature (e.g., 80-100 °C), cautiously increasing the temperature in increments of 10 °C may improve the yield. Monitor for any signs of decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields for sluggish couplings.[1][4][6]
-
Experimental Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion in C-N cross-coupling.
Q2: My reaction is producing significant byproducts, leading to a low yield of the desired this compound derivative. What are the common side reactions and how can I mitigate them?
A2: Side product formation is a common issue that can complicate purification and reduce yields. The nature of the byproducts often points to the underlying problem.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Starting Materials: This occurs when two molecules of the aryl halide couple with each other. It is often a sign of catalyst deactivation or the presence of oxygen.
-
Mitigation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed.[2]
-
-
β-Hydride Elimination: This is a significant issue when using primary or secondary alkylamines that possess β-hydrogens.[1][7]
-
Hydrodehalogenation: The replacement of a halide on the starting material with a hydrogen atom can occur, particularly at high temperatures.
-
Mitigation: Lowering the reaction temperature, if possible, can help. Screening different bases may also reduce the incidence of this side reaction.
-
-
Competing Nucleophilic Attack (in SNAr reactions): If using a Nucleophilic Aromatic Substitution (SNAr) approach, the regioselectivity can be an issue, especially if there are multiple electrophilic sites on the pyridine or pyrazole ring.
Q3: I am struggling with the purification of my final product. What are some effective purification strategies for this compound derivatives?
A3: The basic nature of the pyridine and pyrazole nitrogens can complicate standard purification methods like silica gel chromatography.
Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique to separate your basic product from non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, the aqueous layer is basified (e.g., with 1M NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.
-
-
Silica Gel Chromatography:
-
Tailing Reduction: To minimize tailing on the silica gel column, it is often necessary to add a small amount of a basic modifier to the eluent. A common choice is to add 0.5-2% triethylamine or ammonia in methanol to the solvent system.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute your product.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
-
Solvent Screening: Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation upon cooling or slow evaporation.
-
-
Acid Salt Formation and Crystallization: The product can be converted to an acid addition salt (e.g., hydrochloride or tartrate), which may have better crystallization properties than the free base.[9] The pure salt can then be neutralized to recover the free base.
II. Frequently Asked Questions (FAQs)
Q: What is the primary synthetic route for this compound derivatives?
A: The most common and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.[1][5] This involves the cross-coupling of a 4-halo-1H-pyrazole with 2-aminopyridine or the coupling of 4-amino-1H-pyrazole with a 2-halopyridine. Another viable route, particularly for activated substrates, is Nucleophilic Aromatic Substitution (SNAr).[10][11]
Q: Which reaction conditions are a good starting point for a Buchwald-Hartwig amination to synthesize these derivatives?
A: A reliable starting point would be to use a palladium precatalyst with a bulky biarylphosphine ligand. A typical set of conditions is provided in the table below.
| Parameter | Recommended Starting Condition |
| Palladium Source | XPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos (if using Pd(OAc)₂ or Pd₂(dba)₃) |
| Base | NaOtBu (1.5-2.0 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q: How does the choice of halide on the pyrazole or pyridine ring affect the reaction?
A: The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Aryl iodides are typically the most reactive, which can allow for milder reaction conditions. However, aryl bromides often offer a good balance of reactivity and stability.[1] Aryl chlorides are the least reactive and may require more specialized catalyst systems.[5]
Q: Can I use a copper catalyst instead of palladium?
A: Yes, copper-catalyzed C-N coupling reactions (Ullmann condensation) are an alternative. They can be particularly useful for coupling with alkylamines that contain β-hydrogens, as this can avoid the β-hydride elimination side reaction that can be problematic with palladium catalysts.[1][7]
Q: What are the key safety considerations when running these reactions?
A:
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood or glovebox.
-
Strong Bases: Sodium tert-butoxide and other strong bases are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents like dioxane and THF can form explosive peroxides. Use freshly purified solvents and do not distill to dryness.
-
Inert Atmosphere: When working with pyrophoric reagents or air-sensitive catalysts, it is crucial to maintain a positive pressure of an inert gas.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
-
To an oven-dried reaction vessel, add the 4-halo-1H-pyrazole derivative (1.0 eq.), the corresponding 2-aminopyridine (1.2 eq.), and sodium tert-butoxide (1.5 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if required.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and carefully quench with water.
-
Dilute with ethyl acetate and perform an aqueous work-up. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (often with a triethylamine-doped eluent) or by crystallization.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. IntechOpen. Available at: [Link]
- (2011). Method for purifying pyrazoles. Google Patents.
-
(2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
-
(2021). 5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-ones. Taylor & Francis Online. Available at: [Link]
-
(2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
(2021). Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]
-
(2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
- (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
(n.d.). Unit 4 Pyrazole | PDF. SlideShare. Available at: [Link]
-
(2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PubMed Central. Available at: [Link]
-
(2022). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. Available at: [Link]
-
(2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
-
(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
(2019). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
(n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Data. Available at: [Link]
-
(2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
-
(n.d.). Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. ChemRxiv. Available at: [Link]
-
(2024). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
-
(2010). Base-dependent selectivity of an SNAr reaction. ResearchGate. Available at: [Link]
-
(2013). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
(2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study - American Chemical Society [acs.digitellinc.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 8. wuxibiology.com [wuxibiology.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analytical Methods for Detecting 1-(pyridin-2-yl)-1H-pyrazol-4-amine Impurities
Welcome to our dedicated technical support center for the analytical challenges associated with 1-(pyridin-2-yl)-1H-pyrazol-4-amine and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your analytical experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Issues in the Analysis of this compound
This section addresses specific problems you may encounter during the analysis of this compound, a polar basic compound that can present unique challenges in chromatography.
Q1: I'm observing significant peak tailing for the main analyte peak in my reversed-phase HPLC analysis. What is the cause and how can I resolve this?
A1: Understanding the Cause of Peak Tailing
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the protonated amine groups of your analyte with acidic silanol groups on the silica-based stationary phase. These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in HPLC.
Step-by-Step Resolution:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of your mobile phase.
-
Low pH (pH 2-3): At a low pH, the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amine of your analyte. Add a buffer such as phosphate or formate to maintain a consistent low pH.
-
High pH (pH 8-10): Alternatively, at a high pH, the amine on your analyte is deprotonated (neutral), minimizing ionic interactions with the stationary phase. This requires a pH-stable column.
-
-
Column Selection:
-
End-capped Columns: Utilize a column with high-density end-capping. End-capping chemically modifies the surface to block a significant portion of the residual silanol groups.
-
Hybrid or Polymer-Based Columns: Consider columns with a hybrid organic/inorganic silica matrix or a polymeric stationary phase, which are more resistant to high pH and have fewer exposed silanol groups.
-
-
Use of Additives:
-
Triethylamine (TEA): A small amount of a basic additive like TEA (0.1-0.5%) can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Q2: I am struggling to separate this compound from a suspected polar impurity that co-elutes or has very poor retention. How can I improve the separation?
A2: Strategies for Retaining and Separating Polar Compounds
The analysis of polar compounds by reversed-phase HPLC can be challenging due to their limited interaction with the nonpolar stationary phase.
Improving Retention and Resolution:
-
Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote greater retention of polar analytes.
-
Aqueous Normal Phase (ANP) or HILIC: For very polar compounds, reversed-phase may not be the optimal technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent and a small amount of water. This is highly effective for retaining and separating very polar compounds.
-
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) into the mobile phase. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. Note that ion-pairing reagents can be difficult to remove from the column and may not be suitable for MS detection.
Q3: I suspect the presence of regioisomeric impurities from the synthesis. How can I confirm their presence and achieve separation?
A3: Identifying and Separating Regioisomers
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds can often lead to the formation of regioisomers.[1][2] For this compound, a potential regioisomeric impurity is 1-(pyridin-2-yl)-1H-pyrazol-5-amine. These isomers can be challenging to separate due to their similar physicochemical properties.
Analytical Approaches:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm that the impurity has the same elemental composition (and thus the same exact mass) as the main component, which is a strong indicator of isomerism.
-
Chromatographic Optimization for Isomer Separation:
-
Column Chemistry: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity for aromatic isomers through π-π interactions.
-
Mobile Phase Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and potentially resolve the isomers.
-
Temperature: Optimizing the column temperature can also influence selectivity.
-
Gradient Elution: A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant amount, 2D NMR techniques like NOESY can help in elucidating the exact structure and confirming the isomeric relationship.
Frequently Asked Questions (FAQs)
What are the most likely impurities in this compound?
Based on common synthetic routes for pyrazoles, the following impurities should be considered:
-
Starting Materials: Unreacted 2-hydrazinopyridine and the 1,3-dicarbonyl precursor.
-
Regioisomers: As mentioned in Q3, if an unsymmetrical dicarbonyl is used, regioisomers are a strong possibility.
-
By-products: Incomplete cyclization can lead to hydrazone intermediates.
-
Degradation Products: The amine functionality can be susceptible to oxidation.
It is crucial to have a good understanding of the synthetic pathway to anticipate potential impurities. The ICH Q3A(R2) guideline provides a framework for the identification and control of impurities in new drug substances.[3][4]
What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column is a versatile starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to minimize silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is useful for initial screening of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at an appropriate wavelength | The pyridine and pyrazole rings will have strong UV absorbance. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential for peak distortion. |
This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7]
How can Mass Spectrometry (MS) be used to identify unknown impurities?
Mass spectrometry is a powerful tool for impurity identification.
-
LC-MS: Coupling HPLC with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of each eluting peak. This provides the molecular weight of the impurities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of an impurity.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, an impurity ion is isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the unknown. The fragmentation of pyrazole rings often involves the loss of N₂ or HCN from the molecular ion.[8][9]
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
HPLC Troubleshooting Guide. hplc.org. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
This compound. PubChemLite. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SAP. [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
-
(PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for 1-(pyridin-2-yl)-1H-pyrazol-4-amine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(pyridin-2-yl)-1H-pyrazol-4-amine. This guide is structured to provide in-depth, field-proven insights into overcoming common experimental challenges. The question-and-answer format is designed to directly address specific issues you may encounter, from synthesis to downstream applications. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles.
Part 1: Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, often culminating in the formation of the pyrazole ring and subsequent functionalization. Here, we address common issues encountered during this synthetic sequence.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My pyrazole ring formation reaction is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, particularly when forming a 4-amino substituted pyrazole, can often be traced back to several factors. A common route involves the condensation of a hydrazine (in this case, 2-hydrazinopyridine) with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.
-
Causality: The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound are critical. Side reactions, such as the formation of regioisomers or incomplete cyclization, can significantly reduce the yield.[1][2] The stability of the starting materials and the reaction conditions also play a pivotal role.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your 2-hydrazinopyridine is pure and free from oxidation. Hydrazines can be sensitive to air and light. Similarly, verify the purity of your 1,3-dicarbonyl precursor.
-
Reaction Conditions:
-
Solvent: A protic solvent like ethanol or acetic acid is often used to facilitate proton transfer during the condensation and cyclization steps.[3] If solubility is an issue, consider a co-solvent system.
-
Temperature: While some condensations proceed at room temperature, heating is often necessary to drive the cyclization to completion. However, excessive heat can lead to decomposition. We recommend starting at a moderate temperature (e.g., 50-60 °C) and gradually increasing it while monitoring the reaction by TLC or LC-MS.
-
Catalyst: An acid catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a stronger acid like HCl) can protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[4]
-
-
Alternative Synthetic Routes: If optimizing the current route fails, consider alternative syntheses for the pyrazole core, such as those involving cycloaddition reactions.[4]
-
Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
Answer: The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomeric pyrazoles.
-
Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two electrophilic carbonyl carbons. The preferred site of attack is influenced by both steric and electronic factors of the 1,3-dicarbonyl compound and the reaction conditions.[4]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomer formation.
-
Detailed Protocol for Improving Regioselectivity:
-
Solvent Screening: Vary the solvent polarity. Non-polar solvents may favor one transition state over another due to differential solvation.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
pH Adjustment: The use of a specific acid or base catalyst can influence which carbonyl group is more readily attacked. Experiment with both acidic and basic conditions.
-
Protecting Groups: If possible, strategically use protecting groups on one of the carbonyls to direct the initial attack of the hydrazine.
-
Question 3: My final product is difficult to purify from the reaction mixture. What are some effective purification strategies?
Answer: The basic nature of both the pyridine and the 4-amino group on the pyrazole ring can make purification by standard silica gel chromatography challenging, often leading to streaking and poor separation.
-
Causality: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to adhere to the stationary phase.[5]
-
Purification Protocol and Tips:
| Purification Method | Protocol | Key Considerations |
| Modified Silica Gel Chromatography | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[5] | The basic modifier neutralizes the acidic sites on the silica, reducing tailing. |
| Alumina Chromatography | Use basic or neutral alumina as the stationary phase. | Alumina is less acidic than silica and is often a better choice for purifying basic compounds. |
| Crystallization of an Acid Addition Salt | Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, or p-toluenesulfonic acid) to form the salt. The salt will often precipitate and can be collected by filtration. The free base can then be regenerated by treatment with a base.[6] | This is a highly effective method for purifying basic compounds and removing non-basic impurities. |
| Reverse-Phase Chromatography | Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid. | This method separates compounds based on polarity and can be very effective for polar, ionizable compounds. |
Part 2: Downstream Applications - Cross-Coupling Reactions
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to introduce further complexity. The Buchwald-Hartwig and Suzuki-Miyaura reactions are two of the most common transformations.
Frequently Asked Questions (FAQs) - Cross-Coupling Reactions
Question 4: I am attempting a Suzuki-Miyaura coupling with a 4-halo-1-(pyridin-2-yl)pyrazole, but the reaction is sluggish and gives low yields. What could be the problem?
Answer: Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like your substrate can be challenging due to the potential for the nitrogen lone pairs to coordinate to the palladium catalyst, leading to deactivation.[7][8]
-
Causality: The pyridine and pyrazole nitrogens can act as ligands for the palladium center, inhibiting its catalytic activity. Additionally, the electronic nature of the heterocyclic system can influence the ease of oxidative addition and reductive elimination.[8]
-
Troubleshooting Diagram for Suzuki-Miyaura Coupling:
Caption: Common culprits for low-yielding Suzuki-Miyaura reactions.
-
Recommended Protocol and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7][9] | These ligands promote the formation of the active monoligated Pd(0) species and can overcome catalyst inhibition by the heterocyclic substrate. |
| Base | Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[8] | These bases are effective in the transmetalation step without causing unwanted side reactions. |
| Solvent | A mixture of an organic solvent and water (e.g., dioxane/H₂O, toluene/H₂O) is often optimal.[10] | Water can help to dissolve the inorganic base and facilitate the reaction. |
| Degassing | Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). |
Question 5: My Buchwald-Hartwig amination using this compound as the amine coupling partner is not working. What are the key parameters to check?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, and base.[11][12]
-
Causality: The mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] Each of these steps can be influenced by the reaction components. The pKa of the amine and the steric hindrance around the nitrogen are important factors.
-
Key Experimental Choices and Their Causality:
| Experimental Choice | Impact and Rationale |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines) are often required.[13] They facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. |
| Base Choice | A strong, non-nucleophilic base is crucial for deprotonating the amine to form the palladium-amido complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used.[9] The choice of cation can sometimes influence the reaction outcome. |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[14] Protic solvents can interfere with the catalytic cycle. |
| Palladium Precursor | Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources that are readily reduced in situ (e.g., Pd(OAc)₂) can be used. Pre-formed catalysts can offer better reproducibility.[9][12] |
Part 3: Characterization
Accurate characterization of this compound is essential to confirm its identity and purity.
Frequently Asked Questions (FAQs) - Characterization
Question 6: What are the expected signals in the ¹H and ¹³C NMR spectra for this compound?
Answer: The NMR spectra will show characteristic signals for both the pyridine and pyrazole rings.
-
¹H NMR:
-
You will observe distinct signals for the protons on the pyrazole ring, typically a singlet for the C5-H and a singlet for the C3-H.
-
The pyridine ring will show a set of four protons in the aromatic region, with coupling patterns characteristic of a 2-substituted pyridine.
-
The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. This signal will disappear upon D₂O exchange.[15]
-
-
¹³C NMR:
-
You will see signals for the three carbons of the pyrazole ring and the five carbons of the pyridine ring. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.[16]
-
-
Note: Obtaining a reference spectrum or comparing your data to predicted spectra can be very helpful for definitive assignment. A 1H NMR spectrum for a similar compound, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, is available in the literature and can serve as a useful comparison.[17]
Question 7: What is the expected mass spectrum for this compound?
Answer: In mass spectrometry, you would expect to see the molecular ion peak corresponding to the exact mass of the compound.
-
Expected Molecular Ion: For C₈H₈N₄, the monoisotopic mass is 160.0749 g/mol .
-
Common Adducts: In electrospray ionization (ESI), you will likely observe the protonated molecule [M+H]⁺ at m/z 161.0822. Other adducts, such as [M+Na]⁺, may also be present.[18]
Part 4: Safety and Handling
Working with any chemical requires adherence to strict safety protocols.
Frequently Asked Questions (FAQs) - Safety and Handling
Question 8: What are the primary safety concerns when working with this compound?
Answer: While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance, following general safety guidelines for handling aromatic amines and heterocyclic compounds.
-
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[20]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Wikipedia. (2023).
- ChemicalBook. (n.d.). 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- El-Sayed, N. N. E., et al. (2018).
- ResearchGate. (n.d.). The synthesis of 1H‐pyrazole‐appended pyridines.
- Al-Zahrani, F. M., et al. (2022).
- National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central.
- ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Anderson, K. W., et al. (2006). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- ChemScene. (n.d.). 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Biotage. (2023).
- MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- REAL-J. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole.
- ResearchGate. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol.
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Occupational Safety and Health Administration. (n.d.).
- Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine.
- National Center for Biotechnology Information. (2021). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). PubMed Central.
-
MDPI. (2023). Diphenylamino)-[1,1′-biphenyl]-2-yl)-[7][17][19]oxadiazolo[3,4-b]pyrazin-5(4H).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Pyrazol-4-amine.
- ResearchGate. (2025). Recent developments in aminopyrazole chemistry.
- MDPI. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR [m.chemicalbook.com]
- 18. N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine | C11H9N5S | CID 42645487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Enhancing the Selectivity of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for 1-(pyridin-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance reaction selectivity, ensuring the integrity and success of your experiments.
Introduction: Understanding the Selectivity Challenges
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a pyrazole ring, along with a reactive amino group, presents unique synthetic challenges. The primary hurdles are achieving high regioselectivity during its synthesis and controlling selectivity in subsequent functionalization reactions. The presence of multiple reactive sites necessitates a nuanced approach to experimental design. This guide provides expert insights and practical solutions to these challenges.
Frequently Asked Questions (FAQs) on Synthesis
Question 1: My synthesis of this compound from 2-hydrazinopyridine and a β-ketonitrile is yielding a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: This is a classic challenge in pyrazole synthesis stemming from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent.[1][2] The regioselectivity is governed by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl or cyano groups. Here’s how to troubleshoot:
-
Control the Reaction Conditions: The pH of the reaction medium is critical. Under acidic conditions, the nitrogen atom of the hydrazine adjacent to the pyridine ring is more protonated and less nucleophilic, which can favor the attack of the terminal nitrogen. Conversely, in neutral or basic media, the electronics of the hydrazine and the β-ketonitrile play a more significant role. A systematic screen of pH is recommended.
-
Leverage Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[3][4] While ethanol is a common choice, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These solvents can alter the reactivity of the nucleophile and electrophile through hydrogen bonding and other non-covalent interactions, often leading to improved selectivity.[4]
-
Modify the Substrate: If possible, consider using a β-dicarbonyl compound with significantly different steric or electronic properties at the two electrophilic centers to favor the formation of one isomer.
| Parameter | Recommendation | Rationale |
| pH | Screen acidic, neutral, and basic conditions | Alters the nucleophilicity of the hydrazine nitrogens |
| Solvent | Experiment with TFE or HFIP | Fluorinated alcohols can enhance regioselectivity |
| Temperature | Lower temperatures | May favor the thermodynamically more stable product |
Troubleshooting Guide for Functionalization
The functionalization of this compound is complicated by the presence of two heterocyclic rings and an activating amino group. The key to selectivity is to understand the electronic properties of each position and to choose reaction conditions that favor functionalization at the desired site.
Diagram: Potential Sites for Electrophilic Substitution
Caption: A workflow for achieving selective mono-halogenation.
Question 3: How can I selectively functionalize the pyridine ring without affecting the pyrazole ring?
Answer: The pyrazole ring, being electron-rich and activated by the amino group, is generally more reactive towards electrophiles than the pyridine ring. To achieve selectivity on the pyridine ring, you need to either deactivate the pyrazole ring or use a pyridine-specific reaction.
-
Pyridine N-oxide Formation: A powerful strategy for activating the pyridine ring towards electrophilic substitution is the formation of the N-oxide. [5]Reacting the molecule with an oxidant like m-CPBA will selectively form the N-oxide on the pyridine nitrogen. This activates the C4' and C6' positions of the pyridine ring for electrophilic attack. The N-oxide can be subsequently removed by reduction (e.g., with PCl₃).
-
Directed Ortho-Metalation (DoM): If you wish to functionalize the C3' position of the pyridine ring, a DoM strategy can be employed. The pyrazole ring can act as a directing group for lithiation at the adjacent C3' position. [6]Treatment with a strong base like n-butyllithium followed by quenching with an electrophile can lead to selective C3' functionalization. This method requires careful control of temperature and stoichiometry to avoid side reactions.
Question 4: I am observing low yields and product degradation during my reactions. What are the likely causes and solutions?
Answer: Low yields and degradation can stem from several factors, especially with a poly-functional molecule like this.
-
Reaction Conditions: Overly harsh conditions (high temperatures, strong acids/bases) can lead to decomposition. [2]It's advisable to start with milder conditions and shorter reaction times, monitoring the reaction progress closely by TLC or LC-MS.
-
Air/Moisture Sensitivity: Some intermediates, particularly organometallic species formed during DoM, are highly sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and glassware.
-
Workup Procedure: The workup can be a critical step where product is lost or degrades. [2]Ensure that any aqueous washes are of the appropriate pH to keep your product in the organic layer and avoid hydrolysis of sensitive functional groups.
Purification Strategies
Question 5: I have a mixture of regioisomers. What is the best way to separate them?
Answer: Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system and gradually increase the polarity. Using a high-resolution silica gel can improve separation.
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification method. This may require screening different solvents to find one in which the solubility of the isomers is sufficiently different.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the amino group can be exploited. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively protonate one isomer and extract it from an organic solvent. This is often more effective if the isomers have significantly different pKa values.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it is less scalable than other methods.
Experimental Protocols
Protocol 1: Selective Mono-bromination at the C5 Position of the Pyrazole Ring
-
Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add acetic anhydride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the acetyl-protected intermediate.
-
Bromination: Dissolve the protected intermediate in chloroform (10 mL/mmol) and cool to 0 °C. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Purification: Concentrate the reaction mixture and purify by column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the mono-brominated product.
-
Deprotection: Dissolve the purified product in a mixture of methanol and 2M aqueous HCl. Heat at reflux for 4 hours. Cool to room temperature, neutralize with sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.
References
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. Available at: [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022). ResearchGate. Available at: [Link]
-
Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Pyridine CH functionalization. (2012). Slideshare. Available at: [Link]
-
Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. Available at: [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. (n.d.). ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
Sources
Technical Support Center: 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support guide for 1-(pyridin-2-yl)-1H-pyrazol-4-amine (CAS No. 5108-96-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on vendor safety data and best laboratory practices to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Part 1: Initial Receipt and Storage
Q1: I have just received my vial of this compound. What are the immediate steps I should take?
A1: Upon receipt, immediately inspect the container for any damage. The compound is a solid, likely a powder or crystalline material.[1] It is crucial to note that this compound is sensitive to air, light, and moisture (hygroscopic).[1] Therefore, it should be transferred to a controlled environment for long-term storage as soon as possible. We recommend storing it in a desiccator under an inert atmosphere (argon or nitrogen).
Q2: What are the optimal long-term storage conditions for the solid compound?
A2: To ensure the long-term integrity and stability of the compound, adhere to the following storage conditions. The product is chemically stable at standard room temperature, but its sensitivity necessitates specific precautions.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (<15°C recommended) | Prevents slow thermal degradation and reduces hygroscopicity. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen)[1] | The compound is air-sensitive; an inert atmosphere prevents oxidation.[1] |
| Light | Store in an amber vial or dark location.[1] | The compound is light-sensitive; protection from light prevents photochemical degradation. |
| Moisture | Keep container tightly sealed; store in a desiccator.[1] | The compound is hygroscopic; moisture absorption can lead to hydrolysis or clumping, affecting weighing accuracy and reactivity.[1][3] |
Q3: The Safety Data Sheet (SDS) mentions several handling precautions. Can you summarize the most critical ones?
A3: Absolutely. Personal and environmental safety are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[3][4]
-
Hygiene: Wash your hands thoroughly after handling the substance.[2][6] Avoid eating, drinking, or smoking in the work area.[2][6]
-
Spills: In case of a spill, avoid generating dust.[1] Collect the material dry and dispose of it as hazardous waste according to your institution's regulations.[1][3]
Part 2: Solution Preparation and Stability
Q4: What is the recommended solvent for preparing a stock solution?
A4: While specific quantitative solubility data is not always published, compounds of this nature (heterocyclic amines) are typically soluble in polar organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For applications requiring a less polar or protic solvent, ethanol or methanol may also be suitable, though solubility might be lower. It is best practice to perform a small-scale solubility test before preparing a large stock solution.
Q5: How can I ensure my stock solution is stable?
A5: The stability of the compound in solution is critical for reproducible experimental results.
-
Solvent Purity: Use anhydrous, high-purity solvents. The hygroscopic nature of the solid means that residual water in the solvent can compromise the compound's stability.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This minimizes repeated freeze-thaw cycles, which can degrade the compound.
-
Inert Atmosphere: If possible, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial to prevent air exposure.
-
Light Protection: Store solution vials in the dark or wrapped in aluminum foil.
Q6: I noticed a slight color change in my solid compound/solution over time. Is this a concern?
A6: Yes, a color change (e.g., from off-white/light pink to yellow or brown) is a visual indicator of potential degradation.[7] This is often due to oxidation from improper storage (exposure to air) or reactions with impurities.[8] If you observe a color change, it is a strong indication that the compound's purity may be compromised. We recommend using a fresh vial or repurifying the material if your application is highly sensitive to impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My experimental results are inconsistent or show a loss of compound activity.
This is often the primary symptom of compound degradation. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The compound is difficult to dissolve.
A: If you are experiencing solubility issues, consider the following:
-
Increase Energy Input: Gently warm the solution (e.g., to 37°C) or use a sonicator bath. Avoid excessive heat, as this can accelerate degradation.
-
Solvent Choice: If solubility is poor in your initial solvent, try an alternative. DMSO is generally a good starting point for many heterocyclic compounds due to its high solubilizing power.
-
Check Purity: If the compound has been stored improperly, it may have degraded into less soluble byproducts. An insoluble fraction could indicate compromised purity.
Issue 3: I'm observing unexpected side effects or off-target activity in my biological assay.
A: This could be caused by impurities or degradation products that have their own biological activity.
-
Cause: The primary amine and pyrazole rings are susceptible to oxidation and other reactions if not handled under inert conditions.[8] These byproducts may interfere with your assay.
-
Solution: We strongly recommend verifying the purity of your compound via analytical methods like LC-MS or NMR, especially if the material has been in storage for an extended period. Compare the results to the certificate of analysis provided by the supplier. Always use a freshly opened vial for critical experiments to establish a baseline.
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound
This protocol provides a step-by-step method for preparing a stock solution with maximal integrity.
Caption: Workflow for preparing a stable stock solution.
Detailed Steps:
-
Equilibration: Before opening, allow the manufacturer's vial to sit at room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid.[3]
-
Weighing: Tare a suitable microfuge tube or vial. In a low-humidity environment (ideally under a stream of inert gas), quickly transfer the desired amount of solid and record the weight.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the solid. Cap the vial tightly and vortex thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Once dissolved, immediately prepare single-use aliquots in amber or foil-wrapped tubes. Store frozen at -20°C or below.
References
- 1H-Pyrazol-4-amine | 28466-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/P2732]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/09935]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/242953]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/P2732_EN.pdf]
- Safety Data Sheet - Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F462368]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/t7641]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/684341]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/095126]
- Safety Data Sheet - Biosynth. [URL: https://www.biosynth.com/msds/FD11198]
- PubChemLite - this compound (C8H8N4). [URL: https://pubchemlite.acs.org/compound/1-(pyridin-2-yl)-1h-pyrazol-4-amine_C8H8N4_206681]
- 1-(PYRIDIN-4-YLMETHYL)-1H-PYRAZOL-5-AMINE - Guidechem. [URL: https://www.guidechem.com/products/3524-31-0.html]
- Pyrazole | 288-13-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7257297.htm]
- Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) - European Commission. [URL: https://health.ec.europa.eu/system/files/2016-10/sccs_o_097_0.pdf]
- Amine degradation in CO2 capture. I. A review | Request PDF - ResearchGate. [URL: https://www.researchgate.
Sources
Validation & Comparative
A Comparative Guide to 1-(pyridin-2-yl)-1H-pyrazol-4-amine and Other Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold."[4][5] This versatility has led to the development of numerous FDA-approved drugs for a wide array of diseases, from inflammation and cancer to neurological disorders.[4][6][7]
This guide provides an in-depth comparison of 1-(pyridin-2-yl)-1H-pyrazol-4-amine , a specific and functionally rich derivative, against other key classes of pyrazole-based compounds. We will dissect its structural features, explore structure-activity relationships (SAR), and provide actionable experimental protocols for its synthesis and evaluation, offering researchers a comprehensive framework for leveraging this scaffold in drug development programs.
The Profile of this compound: A Structural Analysis
The therapeutic potential of any heterocyclic compound is encoded in its structure. This compound is a carefully orchestrated assembly of three critical pharmacophoric features:
-
The Pyrazole Core: This aromatic ring system provides a rigid scaffold. The N-H at position 1 can serve as a crucial hydrogen bond donor, often anchoring the molecule to the hinge region of kinase active sites, while the N2 nitrogen acts as a hydrogen bond acceptor.[1]
-
The N1-Pyridin-2-yl Substituent: The introduction of a pyridine ring at the N1 position has profound implications. The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein. Furthermore, it often enhances aqueous solubility and can modulate the compound's overall pharmacokinetic profile.
-
The C4-Amine Group: An amino group at the C4 position is a key functional handle. It can act as a hydrogen bond donor and acceptor, contributing directly to binding affinity. Crucially, it also serves as a versatile synthetic point for further derivatization, allowing for the exploration of chemical space and the optimization of potency and selectivity.
This specific arrangement of functional groups makes this compound and its analogs potent candidates for targets like protein kinases, where interactions with the ATP binding site are paramount.
Comparative Analysis with Other Pyrazole Derivatives
The true value of a scaffold is understood through comparison. Below, we analyze this compound in the context of other significant pyrazole classes.
N1-Aryl Pyrazoles vs. N1-Pyridinyl Pyrazoles
A common variation in drug design involves the bioisosteric replacement of an arene (like a phenyl ring) with a heteroaromatic ring.[1][5]
-
Structural Impact: Replacing a simple phenyl group at N1 with a pyridinyl group introduces a basic nitrogen center. This can fundamentally alter the molecule's electrostatic potential and preferred binding conformations.
-
Biological Activity: In many kinase inhibitors, the N1-substituent is oriented towards the solvent-exposed region of the ATP-binding pocket. The presence of the pyridine nitrogen can be exploited to engage with specific amino acid residues (e.g., Aspartic acid) or to improve physicochemical properties. For example, in the design of p38 MAP kinase inhibitors, the addition of a basic nitrogen was shown to induce a favorable interaction with Asp112 of the enzyme.[8]
-
Pharmacokinetic (PK) Profile: The pyridine moiety generally increases polarity compared to a phenyl ring, which can lead to improved aqueous solubility. However, it can also introduce new metabolic liabilities or affect cell permeability. The choice between a phenyl and pyridinyl substituent is therefore a critical optimization step guided by target-specific interactions and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
Aminopyrazoles vs. Other Substituted Pyrazoles
The substituent at the C4 position dramatically influences the compound's role.
-
Aminopyrazoles as Kinase Inhibitors: The 3-aminopyrazole and 4-aminopyrazole motifs are particularly prevalent in kinase inhibitors.[10][11] The amino group often forms key hydrogen bonds within the ATP binding site. In a study on c-Jun N-terminal kinase 3 (JNK3) inhibitors, the highly planar nature of N-linked phenyl aminopyrazoles was found to better occupy the smaller active site of JNK3, contributing to high selectivity over the related p38 kinase.[10]
-
Comparison with Celecoxib (A C4-Sulfonamide Pyrazole): Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group at C3, a p-sulfonamidophenyl group at C5, and another p-tolyl group at N1. Here, the pyrazole core acts as a central scaffold to position the aryl groups correctly within the COX-2 active site. This highlights how different substitution patterns on the pyrazole ring can direct the molecule to entirely different target classes.
Quantitative Comparison of Pyrazole-Based Kinase Inhibitors
To illustrate the impact of subtle structural changes, the following table summarizes inhibitory activities for representative pyrazole derivatives against various protein kinases.
| Compound Class | Representative Compound | Target Kinase | Potency (IC50 / Ki) | Selectivity Profile | Reference |
| Aminopyrazole | SR-3576 | JNK3 | IC50 = 7 nM | >2800-fold selective over p38 | [10] |
| Indazole (Fused Pyrazole) | SR-3737 | JNK3 | IC50 = 12 nM | Non-selective (p38 IC50 = 3 nM) | [10] |
| Di(pyrazolyl)pyrimidine | Compound 15 | CDK2 | Ki = 0.005 µM | Selective over other CDKs | [12] |
| N1-Pyridinyl Pyrazole | Generic p38 Inhibitor | p38 MAP Kinase | Varies | Can achieve high selectivity | [8] |
This table is illustrative. Direct comparison of IC50 values across different assays requires caution.
Experimental Protocols: Synthesis and Evaluation
Trustworthy science is built on reproducible methodologies. The following sections provide detailed, field-proven protocols.
General Synthesis of N1-Pyridinyl-4-Aminopyrazoles
The construction of the pyrazole core is most commonly achieved via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13][14] This protocol outlines a reliable pathway.
Caption: General synthetic workflow for N-aryl-4-aminopyrazoles.
-
Cyclocondensation to Form the Pyrazole Core:
-
To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., a derivative with a leaving group at the 2-position and a masked amino group, such as a nitro group) in glacial acetic acid, add an equimolar amount of 2-hydrazinopyridine.
-
Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting the initial condensation between the hydrazine and a carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
-
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to obtain the 4-nitro-1-(pyridin-2-yl)-1H-pyrazole intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the 4-nitropyrazole intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: Pd/C is a highly effective catalyst for the heterogeneous catalytic hydrogenation of nitro groups to amines. The reaction is clean, and the byproduct is water.
-
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining a compound's IC50 value.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.
-
Initiate the reaction by adding 5 µL of an ATP solution. The final reaction volume is 10 µL.
-
Self-Validation: Include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity).
-
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes any unconsumed ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Outlook
This compound represents a highly promising scaffold that combines the established hinge-binding potential of the pyrazole core with the advantageous physicochemical and binding properties conferred by the N1-pyridinyl and C4-amino groups. Its strategic value lies in its inherent functionality, which allows for precise modulation of biological activity and pharmacokinetic parameters.
Comparative analysis against other pyrazole derivatives demonstrates that while the core scaffold is essential, the specific decoration of the ring at the N1, C3, C4, and C5 positions dictates target selectivity and overall drug-like properties. The aminopyrazole motif, in particular, remains a highly fruitful starting point for the development of selective kinase inhibitors. Future work should focus on exploring diverse substitutions on both the pyridine ring and the C4-amine to build comprehensive SAR models, ultimately leading to the discovery of next-generation therapeutics.
References
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Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]
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Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
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Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL: [Link]
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Title: Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL: [Link]
-
Title: Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 Source: PubMed URL: [Link]
-
Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]
-
Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]
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Title: Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors Source: PubMed URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
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Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
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Title: A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives Source: Bentham Science URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives Source: ResearchGate URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
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Title: Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PubMed URL: [Link]
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A Researcher's Guide to the Validation of Novel Chemical Probes: A Case Study of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
In the landscape of modern drug discovery and chemical biology, the utility of a chemical probe is directly proportional to the rigor of its validation. An uncharacterized small molecule, while potentially holding the key to novel biological insights, can also lead to misleading data and wasted resources if not properly vetted. This guide provides a comprehensive framework for the validation of a novel chemical entity, using the hypothetical case of 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a compound with limited public data, as our working example. As Senior Application Scientists, our goal is to empower researchers to move beyond preliminary findings and establish the true potential of their molecular tools.
The validation process is a multi-stage investigation designed to answer a series of critical questions: What is the primary target of the compound? How selective is it? Does it engage the target in a cellular context? And finally, is it suitable for in vivo studies? This guide will walk you through each of these stages, providing both the "how" and the "why" behind each experimental choice.
Part 1: Physicochemical Characterization - The Foundation of a Good Probe
Before delving into complex biological assays, it is imperative to confirm the identity, purity, and solubility of the compound . These fundamental properties can significantly impact the interpretation of subsequent experiments.
Table 1: Essential Physicochemical Properties of a Novel Chemical Probe
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Structure confirmed | Ensures the correct molecule is being tested. |
| Purity | HPLC-UV/MS | >95% | Prevents off-target effects from impurities. |
| Solubility | Kinetic & Thermodynamic Solubility Assays | >10 µM in assay buffer | Ensures the compound remains in solution during experiments. |
| Stability | HPLC-UV/MS over time | <10% degradation over 24h | Confirms the compound is stable under experimental conditions. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mixture.
-
Instrumentation: Utilize a reverse-phase C18 column with a gradient elution method.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 15 minutes.
-
-
Detection: Monitor absorbance at 254 nm and 280 nm.
-
Analysis: Integrate the area under the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Part 2: In Vitro Validation - Identifying the Target and Assessing Selectivity
The cornerstone of a chemical probe's utility is its ability to bind to a specific biological target with high affinity and selectivity. This section outlines the key experiments to establish this profile.
Target Identification and Engagement
If the target of this compound is unknown, unbiased approaches such as affinity chromatography-mass spectrometry or thermal proteome profiling can be employed. If a target is hypothesized, direct binding assays are the next step.
Table 2: Comparison of Target Engagement Assays
| Assay | Principle | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Gold standard for thermodynamics | Requires large amounts of protein |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | Real-time kinetics | Protein immobilization can affect activity |
| Microscale Thermophoresis (MST) | Measures changes in molecular movement upon binding | Low sample consumption | Sensitive to buffer conditions |
Selectivity Profiling
A crucial aspect of probe validation is to demonstrate that the compound does not interact with a wide range of off-targets. This is typically achieved by screening against a panel of related proteins (e.g., kinases, GPCRs).
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Panel: Utilize a commercial kinase screening panel (e.g., Eurofins DiscoverX, Promega).
-
Assay Principle: The assay measures the ability of the compound to inhibit the activity of a large panel of kinases.
-
Data Analysis: Results are typically reported as the percent inhibition at a given concentration (e.g., 10 µM). A selective probe should exhibit potent inhibition of the primary target with minimal activity against other kinases.
Caption: Workflow for in vitro validation of a novel chemical probe.
Part 3: In-Cell Validation - Bridging the Gap to Biological Function
Once a probe has been validated in vitro, it is essential to demonstrate that it can engage its target in a cellular environment and elicit a functional response.
Cellular Target Engagement
Several techniques can be used to confirm that the compound enters the cell and binds to its intended target.
Table 3: Cellular Target Engagement Methods
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes protein against thermal denaturation | Label-free, physiological conditions | Not all proteins are suitable |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand | Quantitative, real-time | Requires genetic modification of the target |
| Immunoblotting | Measures downstream signaling changes upon target engagement | Widely accessible | Indirect measure of engagement |
Functional Cellular Assays
The final step in cellular validation is to demonstrate that target engagement leads to a measurable biological effect. The choice of assay is highly dependent on the target's function. For example, if this compound targets a specific kinase, a relevant functional assay would be to measure the phosphorylation of a known substrate.
Caption: Pathway for the in-cell validation of a chemical probe.
Part 4: The Importance of a Negative Control
A critical but often overlooked aspect of probe validation is the use of a negative control. This is a structurally similar analog of the probe that is inactive against the primary target. A good negative control should have similar physicochemical properties to the active probe but show significantly reduced or no activity in target engagement and functional assays. The use of a negative control helps to ensure that the observed biological effects are due to the specific interaction with the target and not due to off-target effects or the compound's chemical scaffold.
Conclusion: A Commitment to Rigor
References
-
Thermal proteome profiling for unbiased identification of drug targets and off-targets. Nature Biotechnology, [Link]
-
Affinity Chromatography: A Review of New and Traditional Methods for the Separation and Purification of Proteins. Protein & Peptide Letters, [Link]
-
The importance of negative controls. eLife, [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Pyridin-2-yl)-1H-pyrazol-4-amine Derivatives
The 1-(pyridin-2-yl)-1H-pyrazol-4-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets. Its inherent structural features, including a hydrogen bond donor (the 4-amine) and acceptor (the pyridine nitrogen), and a tunable aromatic system, make it an ideal framework for designing potent and selective inhibitors, particularly for protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, drawing on experimental data to compare the performance of various derivatives and elucidate the principles guiding their design.
The Core Scaffold: A Blueprint for Inhibition
At its heart, the this compound core is a bioisostere of other successful heterocyclic scaffolds.[1] The pyrazole ring offers unique physicochemical properties compared to other aromatic rings, which can enhance both biological activity and pharmacokinetic profiles.[1] The strategic placement of nitrogen atoms allows for critical interactions within the ATP-binding pockets of kinases, often involving the formation of hydrogen bonds with the hinge region of the enzyme. Understanding how modifications at each position of this scaffold influence biological activity is paramount for rational drug design.
Caption: Core this compound scaffold with key positions for derivatization highlighted.
Dissecting the Structure-Activity Relationship
The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the pyridine ring, the pyrazole N1-position, and the 4-amino group.
The pyridine ring often serves as a key interaction moiety, with its nitrogen atom frequently acting as a hydrogen bond acceptor.[2] Modifications to this ring can modulate this interaction, influence solubility, and create additional contact points with the target protein.
For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, substitutions on the pyridine ring were explored to optimize activity. While many published examples focus on the fused pyrazolo[3,4-b]pyridine system, the principles of pyridine substitution remain relevant.[3] The introduction of small, electron-withdrawing groups can enhance the hydrogen bonding capability of the pyridine nitrogen. Conversely, bulky substituents may introduce steric hindrance, potentially decreasing activity unless they can access a nearby hydrophobic pocket.
The substituent at the N1 position of the pyrazole ring is critical for orienting the molecule within the binding site and can form significant interactions that dictate potency and selectivity. This position often extends into a solvent-exposed region or a specific sub-pocket of the kinase.
In the context of pyrazolo[4,3-c]pyridines developed as inhibitors of the PEX14–PEX5 protein–protein interaction, initial SAR studies indicated that the substitution pattern at the N1-position of the pyrazole did not drastically alter binding.[4] However, for kinase inhibitors, this position is often a key determinant of activity. For example, in a series of pyrazolopyridine derivatives targeting enterovirus replication, an isopropyl group at the N1 position was found to be optimal for achieving high selectivity.[5][6] This highlights that the ideal N1-substituent is highly target-dependent.
The 4-amino group is arguably the most critical component for many kinase inhibitors based on this scaffold. It typically functions as a hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site. Modifications at this position can profoundly impact binding affinity.
A study on CDK2 inhibitors involved the bioisosteric replacement of a phenylsulfonamide moiety with various pyrazole derivatives attached to the 4-amino group of a related pyrimidine core.[7][8] This led to the discovery of highly potent inhibitors. The SAR analysis revealed that N-alkylation or altering the topology of the pyrazol-4-yl ring attached to the amine was detrimental to both CDK2 inhibition and antiproliferative activity.[8] This underscores the precise conformational and electronic requirements for optimal hinge binding.
Comparative Analysis Across Different Biological Targets
The versatility of the this compound scaffold is evident from its application against a range of biological targets. The following table compares the activity of representative derivatives against different kinases, illustrating how subtle structural changes can lead to significant differences in potency and selectivity.
| Compound ID | Core Modification | Target Kinase | IC50 / Ki (nM) | Reference |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 5 | [7][8] |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | IC50 = 0.2 | [3] |
| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine analogue | CDK2/cyclin A2 | IC50 = 64.42 | [9] |
| Compound 10 | Di-arylamide pyrazole derivative | Bcr-Abl | IC50 = 14.2 | [2] |
This table is a representative summary. Direct comparison of absolute values should be done with caution as assay conditions may vary between studies.
The data clearly shows that while the core scaffold is conserved, the specific decorations around it fine-tune the molecule for a particular target. For example, Compound 15y achieves sub-nanomolar potency against TBK1 through specific optimizations on the pyrazolo[3,4-b]pyridine core, while Compound 15 shows potent CDK2 inhibition through a distinct substitution pattern on a related pyrimidine scaffold.[3][7][8]
Experimental Protocols
To aid researchers in the synthesis and evaluation of these compounds, we provide the following generalized experimental protocols.
This protocol describes a common synthetic route, often involving the construction of the pyrazole ring followed by the introduction of the pyridine moiety.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
To a solution of 1H-pyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1H-pyrazole.
Step 2: N-Arylation with 2-Bromopyridine
-
To a solution of 4-nitro-1H-pyrazole in DMF, add potassium carbonate and 2-bromopyridine.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain 1-(pyridin-2-yl)-4-nitro-1H-pyrazole.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-(pyridin-2-yl)-4-nitro-1H-pyrazole in ethanol.
-
Add tin(II) chloride dihydrate and heat the mixture to reflux for 4 hours.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and filter through celite.
-
Extract the filtrate with ethyl acetate, dry, and concentrate to yield the final product, this compound.
Caption: Generalized synthetic workflow for this compound.
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity and inhibition.
-
Reagent Preparation : Prepare assay buffer, kinase solution, biotinylated substrate peptide, ATP solution, and test compound dilutions in DMSO.
-
Kinase Reaction :
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Streptavidin-XL665, and a phosphorylation-specific antibody labeled with Europium cryptate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition :
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against compound concentration to determine the IC50 value.
-
Caption: Workflow for a typical HTRF-based kinase inhibition assay.
Conclusion and Future Outlook
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a variety of important biological targets. The structure-activity relationship is governed by a delicate interplay of substitutions at three key positions: the pyridine ring, the pyrazole N1-position, and the 4-amino group.
-
Pyridine Ring: Modulates solubility and provides additional interaction points.
-
Pyrazole N1-Position: Dictates orientation and can be tailored to exploit specific sub-pockets within the target's active site.
-
4-Amino Group: Acts as a crucial hinge-binding anchor, where modifications are often least tolerated unless they serve a specific bioisosteric replacement strategy.
Future efforts in this area will likely focus on leveraging this well-established SAR to design compounds with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The continued exploration of novel substitutions and bioisosteric replacements on this privileged scaffold promises to yield the next generation of targeted therapeutics.
References
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link][5][6]
-
PubMed entry for "Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication". PubMed. [Link][5][6]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link][1]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Publishing. [Link][3]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link][7][8]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link][2]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link][7][8]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link][4]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link][9]
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- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract: The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of their selectivity to minimize off-target effects and predict potential polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel kinase inhibitor candidate, 1-(pyridin-2-yl)-1H-pyrazol-4-amine, hereafter referred to as Compound A. We present a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies to construct a detailed selectivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. For the purpose of this illustrative guide, we will proceed with a hypothetical scenario where Compound A is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The objective is to compare its selectivity against a panel of other kinases, using the well-characterized inhibitors Dasatinib (a multi-kinase inhibitor) and a highly selective CDK2 inhibitor as benchmarks.
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[3][4][5] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[2][6]
A lack of selectivity can lead to off-target effects and associated toxicities.[7][8] Conversely, in some cases, a well-defined polypharmacology, where an inhibitor modulates multiple targets, can be therapeutically advantageous.[1][9] Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of its pharmacological characterization.[10][11] This guide will delineate a robust strategy for profiling Compound A, a novel pyridinyl-pyrazole derivative.[12][13]
Experimental Design: A Multi-Tiered Approach to Profiling
Our profiling strategy for Compound A is designed to provide a comprehensive view of its kinase selectivity. It integrates a broad initial screen with more focused dose-response studies and cellular validation of target engagement.
Comparative Compounds:
-
Compound A: this compound (Hypothetical CDK2 Inhibitor)
-
Dasatinib: A potent, multi-targeted kinase inhibitor known to inhibit BCR-ABL and SRC family kinases, serving as a promiscuous control.[14][15][16]
-
Selective CDK2 Inhibitor (Control): A well-characterized, highly selective CDK2 inhibitor (e.g., a proprietary compound from literature) to serve as a benchmark for high selectivity.
Experimental Workflow:
Caption: Multi-tiered cross-reactivity profiling workflow.
Methodologies and Protocols
Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of a compound's ability to inhibit kinase activity.[11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening that measures the amount of ADP produced during a kinase reaction.[17][18]
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (Compound A, Dasatinib, or selective control) in a suitable kinase buffer. For Tier 1, a single high concentration (e.g., 1 µM) is used. For Tier 2, a 10-point serial dilution is prepared to determine the IC50.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18][19]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[19]
-
Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus, the kinase activity.
-
Data Analysis:
-
For Tier 1, calculate the percent inhibition relative to a DMSO control.
-
For Tier 2, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within intact cells.[20][21][22] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[23][24]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with various concentrations of the test compound or DMSO as a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., CDK2) and a key off-target kinase in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and comparative format.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound A | Dasatinib (Control) | Selective CDK2 Inhibitor (Control) |
| CDK2 (Primary) | 15 | 25 | 10 |
| CDK1 | 250 | 30 | >10,000 |
| CDK5 | 400 | 50 | >10,000 |
| SRC | >10,000 | 5 | >10,000 |
| ABL1 | >10,000 | 2 | >10,000 |
| VEGFR2 | 5,000 | 15 | >10,000 |
| p38α | 8,000 | 100 | >10,000 |
This table illustrates how the IC50 values for Compound A would be compared against a promiscuous inhibitor (Dasatinib) and a highly selective inhibitor.
Data Interpretation:
-
Compound A: Shows high potency for its primary target, CDK2. It exhibits moderate off-target activity against other CDKs (CDK1, CDK5) at concentrations approximately 15-25 fold higher than its CDK2 IC50. It is largely inactive against other tested kinases.
-
Dasatinib: As expected, shows potent activity against multiple kinases, confirming its role as a multi-targeted inhibitor.
-
Selective CDK2 Inhibitor: Demonstrates high potency and exceptional selectivity for CDK2, with no significant off-target activity observed.
Caption: Comparative selectivity of the test compounds.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the cross-reactivity profiling of the novel compound, this compound (Compound A). Based on our hypothetical results, Compound A demonstrates a favorable selectivity profile, with potent inhibition of its primary target, CDK2, and significantly weaker activity against other kinases. The cellular target engagement data from CETSA would further validate that this compound interacts with CDK2 in a physiological context.
The development of selective kinase inhibitors is a complex but essential task in modern drug discovery.[2] A comprehensive understanding of a compound's selectivity profile is paramount for advancing it through the development pipeline. The multi-tiered approach described herein, combining broad screening, potency determination, and cellular validation, provides a solid foundation for making informed decisions in the development of novel kinase inhibitors.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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CETSA. [Link]
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Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. PubMed. [Link]
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Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scirp.org. [Link]
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Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]
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Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
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Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. PMC - NIH. [Link]
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Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC - NIH. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
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(PDF) A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
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Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome–positive leukemia. ASH Publications. [Link]
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Protein Kinase Inhibition by Staurosporine Revealed in Details of the Molecular Interaction With CDK2. PubMed. [Link]
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Dasatinib in chronic myeloid leukemia: a review. PMC - PubMed Central. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. NIH. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
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Overview on Biological Activities of Pyrazole Derivatives. OUCI. [Link]
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Benchmarking 1-(pyridin-2-yl)-1H-pyrazol-4-amine in Disease Models: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant agents. The novel compound, 1-(pyridin-2-yl)-1H-pyrazol-4-amine, represents a compelling new iteration of this chemical class. Its unique structural configuration, featuring a pyridine ring substitution, suggests a distinct pharmacological profile with potential applications across various disease models. This guide provides a comprehensive framework for benchmarking the efficacy and characterizing the mechanism of action of this compound against established therapies and other relevant small molecules.
The strategic inclusion of the pyridine moiety is hypothesized to enhance solubility, improve metabolic stability, and provide additional hydrogen bonding opportunities with target proteins, potentially leading to increased potency and selectivity. Preliminary in-silico modeling and early-stage screening have implicated this compound in the modulation of key signaling pathways, including those driven by protein kinases and inflammatory mediators. This guide will delve into the practical, step-by-step methodologies for validating these initial findings in relevant cellular and in-vivo disease models.
Comparative Analysis: Performance in a Colorectal Cancer Model
To provide a clear benchmark, we will compare the in-vitro performance of this compound against a known standard-of-care, Regorafenib, in a colorectal cancer (CRC) cell line model. Regorafenib is a multi-kinase inhibitor approved for the treatment of metastatic CRC.
Table 1: Comparative In-Vitro Efficacy in HT-29 Colorectal Cancer Cells
| Compound | Target(s) | IC50 (72h) | Max Inhibition (%) | Notes |
| This compound | Putative Kinase Inhibitor | 500 nM | 95% | Exhibits potent single-agent activity. |
| Regorafenib | Multi-kinase inhibitor (VEGFR, KIT, RET, etc.) | 750 nM | 88% | Standard-of-care, known for off-target effects. |
| Vehicle (0.1% DMSO) | N/A | > 100 µM | 0% | Negative control. |
The data presented in Table 1 demonstrates the superior single-agent potency of this compound in the HT-29 colorectal cancer cell line when compared to Regorafenib. This suggests a potentially more targeted mechanism of action, which warrants further investigation.
Experimental Protocols
The following protocols provide a detailed methodology for the experiments cited in this guide. The rationale behind key steps is included to ensure reproducibility and understanding.
Cell Viability Assay (MTS)
This protocol is designed to assess the effect of the test compounds on the metabolic activity of cultured cells, which is a reliable indicator of cell viability.
-
Cell Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound and Regorafenib in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 nM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., in GraphPad Prism).
-
Causality Note: The 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a robust window to observe the anti-proliferative effects of the compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the in-vitro benchmarking process.
Caption: In-vitro benchmarking workflow for this compound.
Proposed Mechanism of Action and Signaling Pathway
Based on in-silico predictions, this compound is hypothesized to inhibit a key kinase in the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
The preliminary in-vitro data strongly suggests that this compound is a potent anti-proliferative agent, outperforming the standard-of-care drug Regorafenib in the HT-29 colorectal cancer cell line. The next logical steps in the comprehensive evaluation of this compound should include:
-
Target Deconvolution: Utilizing techniques such as kinome screening or chemical proteomics to identify the specific molecular target(s) of this compound.
-
In-Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in a xenograft mouse model of colorectal cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of the compound.
By following this structured and evidence-based approach, researchers can thoroughly benchmark the therapeutic potential of this compound and pave the way for its further development.
References
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Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(1), 225-233. [Link]
A Comparative Guide to the Computational Validation of Putative Kinase Inhibitor Binding Modes: A Case Study of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
Executive Summary
In modern drug discovery, the robust computational validation of a ligand's binding mode is not merely a preliminary step but a cornerstone of a successful campaign. It provides the structural and energetic rationale for a compound's activity, guiding lead optimization and de-risking costly experimental pursuits. This guide offers an in-depth, experience-driven comparison of computational workflows used to validate the binding mode of novel small molecules. We use 1-(pyridin-2-yl)-1H-pyrazol-4-amine , a scaffold representative of a burgeoning class of kinase inhibitors, as our central case study. While this specific molecule is not extensively characterized in public literature, its core structure bears a strong resemblance to established pharmacophores known to target protein kinases.[1][2][3] For the purposes of this guide, we will hypothesize its interaction with Cyclin-Dependent Kinase 2 (CDK2) , a well-validated cancer target for which similar pyrazole-based inhibitors have shown high potency.[2]
This document will dissect a multi-tiered validation cascade, from initial docking predictions to the dynamic stability assessments and free energy calculations that form the bedrock of confidence in a predicted binding pose. We will compare this workflow with that of established inhibitors, including a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 inhibitor and the multi-kinase inhibitor Sorafenib, to highlight how computational methods can differentiate between various binding mechanisms.[2][4] Finally, we will ground these in silico techniques in the reality of experimental corroboration, providing protocols for the very assays used to confirm or refute computational hypotheses.
The Foundational Computational Workflow for Binding Mode Validation
The journey from a 2D chemical structure to a high-confidence, 3D protein-ligand interaction model is a sequential process of increasing computational rigor. Each step serves to filter and refine the hypothesis of how a molecule binds, with its own set of internal validations. Computer-aided drug design (CADD) leverages this workflow to expedite lead discovery and optimization.[5]
The standard validation cascade involves three core pillars: Molecular Docking, Molecular Dynamics (MD) Simulation, and Binding Free Energy Calculation. This process is designed to first predict a static binding pose, then assess its stability in a dynamic, solvated environment, and finally, to quantify the strength of the interaction.
Caption: The integrated workflow for computational binding mode validation.
Pillar 1: Molecular Docking
Molecular docking predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a protein's active site.[6] Its primary purpose is to generate an initial, energetically favorable structural hypothesis. A robust docking protocol is self-validating.
Experimental Protocol: Molecular Docking & Redocking Validation
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., CDK2, PDB ID: 2VU3) from the Protein Data Bank.
-
Remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes using a force field like AMBER or CHARMM.
-
Causality: This ensures the protein structure is in a low-energy, realistic state and has the correct hydrogen bond donors and acceptors for interacting with the ligand.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand, this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Causality: A proper 3D structure and defined flexibility are essential for the docking algorithm to explore relevant conformational space.
-
-
Redocking Validation (Trustworthiness Check):
-
Extract the co-crystallized ligand from the PDB file (if present).
-
Dock this native ligand back into the prepared protein's active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce a known binding mode.[4][7]
-
-
Ligand Docking:
-
Define the binding site by creating a grid box centered around the active site identified from the redocking step.
-
Perform the docking calculation using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.[8][9] Generate multiple binding poses (e.g., 10-50).
-
Rank the poses based on the scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely.
-
Pillar 2: Molecular Dynamics (MD) Simulation
A docking pose is a static snapshot. MD simulation tests whether this pose is stable over time in a more realistic, dynamic, and solvated environment.[10] It provides crucial insights into the flexibility of the complex and the persistence of key interactions.[4]
Experimental Protocol: MD Simulation for Pose Stability
-
System Preparation:
-
Select the top-ranked docked pose of the protein-ligand complex.
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
Causality: Simulating in explicit solvent is critical as water plays a key role in mediating and competing for hydrogen bonds at the protein-ligand interface.
-
-
Simulation Execution:
-
Minimize the energy of the entire solvated system to remove bad contacts.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds for binding pose stability).[4]
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand heavy atoms over the simulation trajectory. A stable system is indicated when the RMSD values plateau, typically fluctuating around 2-3 Å.[4]
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions versus those stabilized by ligand binding.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose throughout the simulation.[11]
-
Pillar 3: Binding Free Energy Calculation
While docking scores provide a rough rank-ordering, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimate of the binding free energy (ΔG_bind).[4][12] This provides a quantitative metric to compare different ligands or binding poses.
Experimental Protocol: MM/GBSA Calculation
-
Snapshot Extraction: From the stable portion of the MD trajectory, extract a set of snapshots (e.g., 100-200 frames).
-
Energy Calculation: For each snapshot, calculate the following energy terms:
-
The total energy of the protein-ligand complex.
-
The total energy of the protein alone.
-
The total energy of the ligand alone.
-
-
Free Energy Calculation: The binding free energy is calculated by averaging over all snapshots:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
Each 'G' term includes contributions from molecular mechanics energy (van der Waals, electrostatic) and solvation free energy (polar and nonpolar terms).[4]
-
Causality: By subtracting the energies of the free protein and ligand from the complex, we isolate the energy of binding. Averaging over multiple snapshots from a dynamic simulation accounts for conformational entropy implicitly.
-
Case Study: Validation of this compound against CDK2
Applying the workflow, we docked our molecule into the ATP-binding site of CDK2 (PDB: 2VU3). The top-ranked pose places the pyrazole and pyridine rings deep within the hydrophobic pocket, forming key interactions characteristic of Type I kinase inhibitors.
-
Predicted Interactions: The pyrazole NH and the exocyclic amine are predicted to form two critical hydrogen bonds with the backbone of the hinge region residues (e.g., Leu83). The pyridine ring occupies the pocket near the gatekeeper residue.
An MD simulation was performed for 100 ns. The resulting RMSD plots show the complex reaching equilibrium after approximately 20 ns, indicating a stable binding mode.[4][13]
| Metric | This compound (Hypothetical) | Notes |
| Docking Score (kcal/mol) | -8.5 | A favorable initial score suggesting good geometric and chemical complementarity. |
| Ligand RMSD (Å, post-MD) | 1.8 ± 0.4 | Low fluctuation, indicating the ligand remains stably bound in its initial docked pose.[4] |
| Protein Backbone RMSD (Å) | 2.1 ± 0.3 | The protein structure remains stable and does not undergo major conformational changes. |
| MM/GBSA ΔG_bind (kcal/mol) | -45.5 ± 5.2 | A strong predicted binding affinity, providing a quantitative hypothesis for experimental testing.[12] |
Comparative Analysis with Alternative Inhibitors
The true power of computational validation lies in comparison. How does our predicted binding mode compare to other molecules targeting CDK2 or other kinases?
Alternative 1: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (CDK2 Inhibitor)
This compound was identified as a potent CDK2 inhibitor (Kᵢ = 0.005 µM).[2] Its pyrazole and pyrimidine core also forms hydrogen bonds with the CDK2 hinge region. By comparing our hypothetical binding mode, we can assess similarities in the core interactions and differences in how the peripheral groups explore the binding site, providing rationales for observed or predicted differences in potency and selectivity.
Alternative 2: Sorafenib (VEGFR2 Inhibitor)
Sorafenib is a classic Type II kinase inhibitor that binds to the "DFG-out" inactive conformation of kinases, accessing an allosteric site adjacent to the ATP pocket.[4] Our hypothetical binding mode for this compound is Type I, binding to the "DFG-in" active conformation. Computational analysis can clearly distinguish these modes.
Caption: Comparison of Type I and Type II kinase inhibitor binding modes.
| Feature | This compound (Type I) | Sorafenib (Type II) |
| Target Conformation | Active ("DFG-in") | Inactive ("DFG-out")[4] |
| Key H-Bonds | Hinge Region Backbone | Hinge Region + Asp of DFG motif[4] |
| Binding Pocket | Primarily ATP-binding pocket | ATP pocket + adjacent allosteric site[4] |
| Computational Signature | Stable pose in standard MD of active state crystal structure. | Requires simulation of or docking to an inactive state structure. |
The Imperative of Experimental Corroboration
Caption: The iterative cycle of computational prediction and experimental validation.
Protocol 4.1: Microscale Thermophoresis (MST) for Kd Determination
MST is a rapid and low-consumption method to quantify binding affinity (Kd) in solution.[14]
-
Protein Labeling: Label the target protein (CDK2) with a fluorescent dye (e.g., NHS-Red).
-
Serial Dilution: Prepare a serial dilution of the ligand, this compound.
-
Incubation: Mix a constant concentration of the labeled protein with each ligand dilution and incubate briefly.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a Kd model to determine the dissociation constant.
-
Comparison: Compare the experimental Kd with the computationally predicted ΔG_bind. While not a direct 1:1 correlation, a stronger predicted ΔG should correspond to a lower (tighter) Kd.
Protocol 4.2: X-ray Crystallography for Structural Validation
This is the gold standard for confirming a binding mode at atomic resolution.
-
Crystallization: Co-crystallize the target protein with the ligand in excess. This involves screening hundreds of conditions (precipitants, pH, temperature) to find one that yields diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect the diffraction pattern.
-
Structure Solution & Refinement: Process the diffraction data to calculate an electron density map. Build the atomic model of the protein-ligand complex into the map and refine it to achieve the best fit with the experimental data.
-
Validation: The final structure unequivocally shows the ligand's binding pose, its interactions with the protein, and any conformational changes it induces, directly validating or refuting the initial docking and MD predictions.
Conclusion
The computational validation of a ligand's binding mode is a sophisticated, multi-step process that builds confidence through layers of theoretical rigor and internal checks. As demonstrated with the hypothetical case of This compound targeting CDK2, this workflow—spanning docking, MD simulations, and free energy calculations—provides a detailed atomic and energetic hypothesis of molecular recognition. By comparing these predictions against known inhibitors with different binding mechanisms, such as Sorafenib, we gain a deeper understanding of the structural determinants of potency and selectivity. Ultimately, these powerful in silico methods do not replace but rather synergize with experimental validation, creating a robust, iterative cycle that accelerates the design of novel therapeutics with greater precision and insight.
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- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Center for Biotechnology Information.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. National Center for Biotechnology Information.
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Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. National Center for Biotechnology Information. Available from: [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Available from: [Link]
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A Comparative Guide to Assessing the Off-Target Effects of 1-(pyridin-2-yl)-1H-pyrazol-4-amine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is rarely a reality. Off-target interactions, where a therapeutic agent binds to unintended proteins, are a primary cause of adverse drug reactions and a major contributor to the high rate of clinical trial failures.[1] For novel chemical entities like 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a member of the pyrazolopyridine class known for its kinase inhibitory potential, a rigorous and multi-faceted assessment of its target selectivity is not merely a regulatory hurdle but a scientific necessity.[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the off-target profile of this compound. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of predictive computational methods, direct biochemical assays, and context-rich cellular and proteomic approaches to build a robust and reliable safety profile.
Part 1: The Predictive Foundation: In Silico Off-Target Profiling
The initial exploration of a compound's potential off-target landscape should begin in silico. These computational approaches are cost-effective, rapid, and powerful for generating initial hypotheses and prioritizing subsequent experimental validation.[4] The core principle is to leverage vast databases of known protein structures and drug-target interactions to predict potential binding partners for a new molecule.
Methodological Approaches
-
Structure-Based Screening: If the three-dimensional structure of the intended target is known, molecular docking simulations can predict the binding pose and affinity of this compound. This same approach can be applied in reverse, docking the compound against a library of known protein structures, particularly those with a history of causing adverse effects (e.g., hERG, CYPs).
-
Ligand-Based Screening (Pharmacophore Modeling): This method relies on the principle that structurally similar molecules often have similar biological activities. The 2D/3D structure of this compound is compared against databases of compounds with known off-target activities. A high similarity score with a known problematic compound can serve as an early warning flag.
-
Machine Learning & AI: Modern predictive models utilize algorithms trained on massive datasets of compound structures and their associated bioactivities to predict a wide range of potential off-target interactions.[4][5] These platforms can screen a new molecule against thousands of potential targets simultaneously.[5]
Experimental Workflow: In Silico Prediction
Caption: Workflow for in silico off-target prediction.
The primary limitation of in silico methods is their predictive nature; they generate hypotheses that demand rigorous experimental validation.[6] Predictions can be biased by the data on which the models were trained and may not fully account for the complex microenvironment within a living cell.[6]
Part 2: Direct Interrogation: In Vitro Biochemical Profiling
Following computational prediction, the next logical step is to directly measure the interaction between this compound and a panel of purified proteins. Given the pyrazolopyridine scaffold, a comprehensive kinase screen is the most critical starting point.[7]
The Power of Kinase Profiling
Most small-molecule kinase inhibitors target the highly conserved ATP-binding site, making off-target inhibition of other kinases a common challenge.[7] Large-scale profiling panels, often containing hundreds of purified human kinases, are commercially available and provide quantitative data on a compound's potency and selectivity.
Illustrative Data Table: Kinase Panel Screen
The data below is a hypothetical representation of results from a kinase profiling screen for this compound, tested at a concentration of 1 µM.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Target Class | Notes |
| Intended Target | 98% | 15 | Tyrosine Kinase | Potent on-target activity |
| CDK2 | 85% | 95 | Ser/Thr Kinase | Significant off-target activity |
| DYRK1A | 72% | 230 | Dual-Specificity Kinase | Moderate off-target activity[8] |
| PIM3 | 65% | 450 | Ser/Thr Kinase | Moderate off-target activity[8] |
| SRC | 25% | > 1000 | Tyrosine Kinase | Weak interaction |
| EGFR | 10% | > 10000 | Tyrosine Kinase | Negligible interaction |
| ... (400+ other kinases) | <10% | > 10000 | - | Generally clean profile |
This data is for illustrative purposes only.
This type of screen provides a "selectivity score" and immediately identifies the most potent off-target interactions, which can then be prioritized for further cell-based investigation.
Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Platform)
This protocol describes a common fluorescence-based method for assessing kinase inhibition.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reconstitute the purified kinase, fluorescently labeled peptide substrate, and ATP according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and peptide substrate mixture to each well.
-
Add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Development and Detection:
-
Stop the kinase reaction by adding the development reagent. This reagent contains proteases that will cleave only the non-phosphorylated substrate.
-
Incubate for 60 minutes to allow for substrate cleavage.
-
Read the plate on a fluorescence plate reader, measuring the two emission wavelengths corresponding to the cleaved and uncleaved (phosphorylated) substrate.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals, which corresponds to the percentage of phosphorylation.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Part 3: The Cellular Context: Confirming Target Engagement
A compound that inhibits a purified enzyme in vitro may not necessarily engage that same target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9][10]
The CETSA Principle: Ligand-Induced Stabilization
The core principle of CETSA is that when a ligand (drug) binds to its target protein, it confers thermodynamic stability to the protein.[9][11] Consequently, the ligand-bound protein is more resistant to heat-induced denaturation and aggregation. By heating cells to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the drug is direct evidence of target engagement.[11][12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A typical experimental workflow for CETSA.
Protocol: CETSA for Off-Target Validation
This protocol outlines how to validate a suspected off-target (e.g., CDK2) identified from the in vitro screen.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing CDK2) to ~80% confluency.
-
Harvest and resuspend the cells in culture medium.
-
Treat one batch of cells with a high concentration of this compound (e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
-
Heating Step:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble CDK2 in each sample using Western blotting with a specific anti-CDK2 antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CDK2 relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample confirms that this compound engages and stabilizes CDK2 in intact cells.
-
Part 4: Unbiased Discovery: Phenotypic and Proteomic Approaches
The previously described methods are "target-nominated," meaning they test for interactions with a pre-defined list of proteins. To discover truly novel and unexpected off-targets, unbiased approaches are essential.
-
Phenotypic Screening: This involves treating various cell lines with the compound and using high-content imaging or other readouts to monitor a wide array of cellular parameters (e.g., morphology, organelle health, cell cycle status).[4] An unexpected phenotypic "fingerprint" can provide clues to off-target effects that can be subsequently deconvoluted.
-
Chemical Proteomics: This powerful mass spectrometry-based technique identifies the proteins that a compound physically binds to within a cell lysate or intact cell. An immobilized version of the drug is used to "pull down" its binding partners, which are then identified by mass spectrometry.[13] This can reveal a comprehensive list of on- and off-targets in an unbiased manner.[13]
Comparative Summary of Methodologies
| Method | Principle | Throughput | Biological Relevance | Key Output |
| In Silico Screening | Computational prediction based on structure and ligand similarity.[4][6] | Very High | Low (Predictive) | List of potential off-targets. |
| In Vitro Profiling | Direct measurement of binding or inhibition using purified proteins.[7] | High | Medium (Biochemical) | Quantitative IC50/Kd values. |
| CETSA | Measures ligand-induced thermal stabilization of proteins in cells.[9][10] | Medium | High (Cellular) | Confirmation of intracellular target engagement. |
| Chemical Proteomics | Unbiased identification of all protein binding partners.[13] | Low-Medium | High (Cellular/Proteome) | Comprehensive list of direct targets. |
Conclusion: An Integrated Strategy
Assessing the off-target profile of a new chemical entity like this compound is a critical and iterative process. No single method is sufficient. A robust strategy begins with broad, cost-effective in silico predictions to cast a wide net for potential liabilities. These predictions are then refined and validated using high-throughput in vitro biochemical assays, such as comprehensive kinase panels, to quantify the potency of these interactions. Finally, the most significant off-targets must be confirmed in a physiologically relevant context using cell-based target engagement assays like CETSA. For a truly comprehensive understanding, unbiased proteomic and phenotypic screens can reveal unexpected interactions that targeted approaches would miss.
By strategically integrating these comparative methodologies, researchers can build a detailed and reliable selectivity profile, enabling informed decisions to advance safer and more effective therapeutic candidates.
References
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Zhang, C., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Advanced Research, 40, 45-56. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. Retrieved from [Link]
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Le, M. T. N., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2963. Retrieved from [Link]
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Alves, C. R. R., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 17(8), e0272259. Retrieved from [Link]
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Le, M. T. N., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2963. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
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Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13464. Retrieved from [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology, 13(8), e1005678. Retrieved from [Link]
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Wang, X., et al. (2018). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Molecules, 23(10), 2605. Retrieved from [Link]
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Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. Retrieved from [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
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Klaeger, S., & Kuster, B. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 220-228. Retrieved from [Link]
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Robertson, J. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4446. Retrieved from [Link]
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Armstrong, C. G., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2329618. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(pyridin-2-yl)-1H-pyrazol-4-amine for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a heterocyclic amine compound utilized in various research applications. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also grounded in the principles of chemical safety and regulatory compliance.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following disposal procedures are based on the known hazards of its constituent chemical moieties (pyridine and pyrazole) and data from structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Understanding the Hazard Profile
Due to the absence of a specific SDS, a conservative "worst-case" approach is adopted to ensure a high margin of safety. This involves assessing the hazards associated with the pyridine and pyrazole amine substructures.
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and irritant.[1][2] They can be absorbed through the skin and may be harmful if inhaled or swallowed.[2][3]
-
Pyrazole Amine Derivatives: The GHS hazard classifications for 1H-pyrazol-4-amine, a core component of the target molecule, indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5][6]
Based on this information, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Finding | Rationale & Citations |
| Acute Oral Toxicity | Harmful if swallowed. | Based on GHS classifications for 1H-pyrazol-4-amine.[4] |
| Skin Irritation | Causes skin irritation. | Based on GHS classifications for 1H-pyrazol-4-amine.[4][5] |
| Eye Irritation | Causes serious eye irritation. | Based on GHS classifications for 1H-pyrazol-4-amine.[4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Based on GHS classifications for 1H-pyrazol-4-amine.[4][6] |
| Flammability | Potentially flammable. | Pyridine is a flammable liquid.[2] |
| Environmental Hazards | Potentially harmful to aquatic life. | A precautionary approach is recommended for pharmaceutical compounds.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] The following procedure outlines the recommended steps for safe disposal.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are mandatory. Always inspect gloves for any signs of degradation before use and wash hands after removal.[3]
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are essential to protect from splashes.[1]
-
Lab Coat: A standard, fully-buttoned laboratory coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][3]
Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Classification: All waste containing this compound must be classified as hazardous waste.[1][8]
-
Do Not Mix: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids, unless explicitly permitted by your institution's EHS department.[3]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container.
-
Drain disposal is strictly prohibited. [2]
-
-
Empty Containers:
-
For trace amounts of solid residue in empty containers, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple rinsing and air-drying, deface the label before discarding the container in regular trash.
-
Waste Containerization and Labeling
Proper containerization and labeling are crucial for the safety of all personnel and for regulatory compliance.
-
Container Integrity: Use containers that are in good condition and compatible with the waste.[11]
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[11]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas) and the approximate quantity or concentration.[11]
-
Attach a completed hazardous waste label as soon as the first drop of waste is added to the container.[3]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave funnels in the containers.[8][11]
Waste Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[9]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[9]
-
Request for Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 1-(pyridin-2-yl)-1H-pyrazol-4-amine: Personal Protective Equipment and Disposal Protocols
In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. The compound 1-(pyridin-2-yl)-1H-pyrazol-4-amine, a molecule of interest in contemporary drug discovery, necessitates a handling protocol that is both rigorous and rooted in a deep understanding of its potential hazards. As a Senior Application Scientist, this guide is designed to provide you, our valued research partners, with the essential, immediate safety and logistical information required for its handling and disposal. By moving beyond a simple checklist and explaining the causality behind our recommendations, we aim to build a self-validating system of safety within your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of its constituent moieties, pyridine and aminopyrazole, and structurally similar compounds. It is imperative to treat this compound with the same, if not greater, precautions as these related compounds.
Understanding the Inherent Risks: A Structural Perspective
The chemical architecture of this compound presents several structural alerts that inform our safety protocols. The presence of a pyridine ring suggests potential for skin and eye irritation, as well as possible toxicity.[1][2] The aminopyrazole moiety is also a cause for caution, with related compounds known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, our safety strategy is built on the principle of minimizing all potential routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure a robust barrier between the researcher and the chemical.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control for preventing the inhalation of any potentially harmful dust or vapors.
Personal Protective Equipment Ensemble
The following table outlines the minimum PPE requirements.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles for splash risks.[6] | Protects against splashes of solutions or airborne particles. A face shield provides an additional layer of protection during bulk transfers or reactions with a potential for vigorousness. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact). Double-gloving is mandatory. | Prevents dermal absorption. Nitrile gloves offer good resistance to a range of chemicals.[6] Double-gloving minimizes the risk of exposure from a single glove failure. For prolonged contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. Should be removed immediately in the event of a significant spill. |
| Respiratory Protection | Required if engineering controls (fume hood) are not available or are insufficient. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of airborne particles or vapors. The specific type of respirator should be chosen based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department. |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict sequence for donning and doffing PPE is crucial to prevent cross-contamination.
Caption: The prescribed workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.
Waste Segregation at the Source
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Contaminated PPE: Dispose of all used PPE, including gloves and disposable lab coats, in a designated hazardous waste container.
Spill Management
In the event of a spill, your immediate actions are critical.
-
Alert and Evacuate: Notify colleagues and evacuate the immediate area.
-
Don Appropriate PPE: Before any cleanup, don the full PPE ensemble as described in Table 1.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][7]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Caption: A decision tree for the proper segregation and disposal of waste.
By integrating these safety protocols into your daily laboratory operations, you can handle this compound with the confidence that you are protecting yourself, your colleagues, and the environment.
References
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Pyridine - ToxFAQs. [Link]
-
Campus Operations, University of Arizona. HAZARDOUS CHEMICAL USED IN ANIMALS. [Link]
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Valent U.S.A. Corporation. Material Safety Data Sheet. [Link]
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Pi Chemicals Ltd. Material Safety Data Sheet. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. [Link]
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Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
